Product packaging for Methyl Salicylate(Cat. No.:CAS No. 90045-28-6)

Methyl Salicylate

Cat. No.: B3432716
CAS No.: 90045-28-6
M. Wt: 152.15 g/mol
InChI Key: OSWPMRLSEDHDFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl salicylate (oil of wintergreen) is an organic ester with the formula C 8 H 8 O 3 that serves as a versatile compound in diverse research fields . In plant sciences, it is investigated as a crucial plant hormone and volatile signaling molecule. As a Herbivore-Induced Plant Volatile (HIPV), exogenous application of this compound can elicit plant defense responses against pests like aphids, altering insect behavior and reducing colonization on treated plants . Its role in the development of Systemic Acquired Resistance (SAR) is also a key area of study, as it functions as a mobile signal that can be demethylated to active salicylic acid in distal tissues, priming defense pathways . In biochemical and pharmacological research, its mechanism is multifaceted. Upon absorption and hydrolysis to salicylic acid, it acts as a cyclooxygenase (COX) inhibitor , reducing the production of inflammatory prostaglandins . It also functions as a counter-irritant , with its activation of TRP channels (e.g., TRPV1 and TRPA1) providing a model for studying pain perception and the modulation of neural signals . Furthermore, its vasodilatory effect increases local blood flow, making it a compound of interest for studying topical penetration and local circulatory responses . Beyond biological studies, this compound is valuable in chemistry and microscopy. Its strong, characteristic minty aroma and triboluminescent properties —where it fluoresces upon crystal fracture—make it useful in demonstrations and material science . In laboratory techniques, it is employed as a clearing agent for plant or animal tissues in microscopy and immunohistochemistry, efficiently removing color from dehydrated samples to improve light transmission and clarity of microscopic structures . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B3432716 Methyl Salicylate CAS No. 90045-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7631-93-8 (hydrochloride salt)
Record name Methyl salicylate [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5025659
Record name Methyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl salicylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6143
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Methyl 2-hydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYL SALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl 2-hydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup)
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL SALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYL SALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl 2-hydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Methyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL SALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHYL SALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl salicylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6143
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name METHYL SALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

CAS No.

119-36-8
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl salicylate [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name methyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5025659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methyl salicylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV5U5022Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHYL SALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl 2-hydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

16.5 °F (NTP, 1992), -8.6 °C
Record name METHYL SALICYLATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17825
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methyl salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METHYL SALICYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Methyl 2-hydroxybenzoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources and Extraction of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (C₈H₈O₃), an organic ester renowned for its characteristic minty aroma, is a compound of significant interest in the pharmaceutical and flavor industries.[1][2] Naturally produced by a variety of plants, it serves as a valuable raw material for topical analgesics, flavorings, and fragrances.[1][3] This technical guide provides an in-depth exploration of the primary natural sources of this compound and a detailed examination of the principal extraction methodologies employed for its isolation. The guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Natural Sources of this compound

This compound is biosynthesized by numerous plant species, with two genera, Gaultheria and Betula, being the most commercially significant sources.

  • Gaultheria procumbens (Wintergreen): The leaves of this small, low-growing shrub are a primary source of natural this compound, often referred to as wintergreen oil.[1][4] The essential oil obtained from wintergreen leaves can contain over 98% this compound.[5]

  • Betula lenta (Sweet Birch): The bark of the sweet birch tree is another major natural source of this compound. The oil extracted from sweet birch bark is chemically almost identical to that of wintergreen oil, with this compound being the predominant component.[1][6]

In these plants, this compound is typically stored as a non-volatile glycoside, primarily gaultherin.[5] During the extraction process, enzymatic or chemical hydrolysis cleaves the glycosidic bond, releasing the volatile this compound.

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the shikimate pathway, which produces the precursor chorismate.[7][8][9] From chorismate, two distinct pathways can lead to the formation of salicylic acid: the isochorismate pathway and the phenylalanine ammonia-lyase (PAL) pathway.[1] The final step in the biosynthesis of this compound is the methylation of the carboxyl group of salicylic acid, a reaction catalyzed by the enzyme salicylic acid methyltransferase (SAMT).

Biosynthesis_of_Methyl_Salicylate Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Salicylic_Acid Salicylic_Acid Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase (IPL) Methyl_Salicylate Methyl_Salicylate Salicylic_Acid->Methyl_Salicylate Salicylic Acid Methyltransferase (SAMT)

Biosynthesis of this compound from Chorismate.

Extraction Methodologies

Several techniques are employed for the extraction of this compound from its natural sources. The choice of method depends on factors such as the desired purity, yield, cost, and environmental impact.

Steam Distillation and Hydro-distillation

Steam distillation is the most traditional and widely used method for extracting essential oils, including wintergreen and sweet birch oils.[1][10] This process involves passing steam through the plant material, which vaporizes the volatile compounds. The vapor mixture is then condensed and collected, whereupon the less dense essential oil separates from the aqueous phase (hydrosol).[4] Hydro-distillation is a variation where the plant material is immersed in water that is then brought to a boil.

Experimental Protocol: Steam Distillation of Gaultheria procumbens Leaves

  • Plant Material Preparation: Freshly harvested or carefully dried leaves of Gaultheria procumbens are macerated or chopped to increase the surface area for efficient oil extraction.[3]

  • Apparatus Setup: A Clevenger-type apparatus is typically used. The distillation flask is filled with a known quantity of the prepared plant material and water.

  • Distillation: The water is heated to boiling, and the steam passes through the plant material, carrying the volatile this compound with it.[10] The distillation is continued for a specific duration, typically several hours, until no more oil is collected.[11]

  • Collection and Separation: The condensed distillate is collected in a graduated burette, where the oil and water layers separate. The volume of the collected essential oil is recorded.

  • Drying and Storage: The collected oil is separated from the aqueous layer and dried over anhydrous sodium sulfate to remove any residual water. The purified oil is then stored in a sealed, dark glass vial at a low temperature.

Steam_Distillation_Workflow Plant_Material Plant Material (Gaultheria or Betula) Maceration Maceration/ Chopping Plant_Material->Maceration Distillation_Apparatus Steam Distillation Apparatus Maceration->Distillation_Apparatus Heating Heating and Steam Generation Distillation_Apparatus->Heating Condensation Condensation Heating->Condensation Separation Separation of Oil and Water Condensation->Separation Drying Drying of Essential Oil Separation->Drying Methyl_Salicylate Pure Methyl Salicylate Drying->Methyl_Salicylate

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (C₈H₈O₃), an organic ester naturally derived from the wintergreen plant, is a compound of significant interest across the pharmaceutical, cosmetic, and food industries. Its characteristic minty aroma and analgesic properties have led to its widespread use as a flavoring agent and a topical analgesic for musculoskeletal pain.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its physical and chemical properties is paramount for formulation development, quality control, and exploring new therapeutic applications. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of its key chemical transformations.

Physical Properties of this compound

This compound is a colorless to pale yellow or reddish oily liquid at room temperature, recognized by its strong and characteristic wintergreen odor.[2][3][4] A summary of its key physical properties is presented in the tables below.

General Physical Properties
PropertyValueReference
Molecular Formula C₈H₈O₃[5]
Molecular Weight 152.15 g/mol [1][5]
Appearance Colorless to pale yellow or reddish oily liquid[2][3][4]
Odor Characteristic wintergreen odor[2][3][4]
Thermal and Density Properties
PropertyValueReference
Melting Point -8.6 °C (16.5 °F; 264.5 K)[4][6]
Boiling Point 222 °C (432 °F; 495 K)[4][6]
Density 1.174 g/cm³[6]
Vapor Pressure 1 mmHg at 54 °C[5][6]
Flash Point 96 °C (205 °F)[4][7]
Solubility and Partition Coefficient
PropertyValueReference
Solubility in Water 0.639 g/L at 21 °C; 0.697 g/L at 30 °C[6]
Solubility in Organic Solvents Miscible with ethanol, ether, and glacial acetic acid[3][4]
LogP (Octanol/Water) 2.55[3]
Optical and Spectroscopic Properties
PropertyValueReference
Refractive Index (nD) 1.536[4][6]
UV-Vis Absorbance Maximum (in Methanol) 305 nm[3]
Acidity (pKa) 9.8[6]

Chemical Properties and Reactions

This compound, as an ester, undergoes characteristic reactions such as hydrolysis and can be synthesized through esterification.

Synthesis of this compound (Esterification)

This compound is commercially produced by the esterification of salicylic acid with methanol, typically in the presence of an acid catalyst like sulfuric acid.[4][8] The reaction is reversible and is driven to completion by using an excess of one of the reactants, usually methanol.[9]

Hydrolysis of this compound

Under basic conditions, this compound can be hydrolyzed to yield salicylic acid and methanol.[10][11] This reaction is essentially the reverse of its synthesis.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound, as well as its synthesis and hydrolysis.

Determination of Physical Properties

1. Melting Point:

The melting point of this compound can be determined using a standard capillary melting point apparatus. A small amount of the solidified sample is introduced into a capillary tube, which is then placed in the apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range.

2. Boiling Point:

The boiling point can be determined by distillation, following a method similar to ASTM D850 for industrial aromatic hydrocarbons.[12] A sample of this compound is heated in a distillation flask, and the temperature of the vapor that distills is recorded as the boiling point.

3. Density:

The density of this compound can be measured using a digital density meter according to a procedure analogous to ASTM D4052.[6] A small, precise volume of the liquid is introduced into an oscillating U-tube, and the density is calculated from the oscillation frequency.

4. Solubility in Water:

The water solubility can be determined using the flask method as described in OECD Guideline 105.[13][14] An excess amount of this compound is stirred in a flask with a known volume of water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as UV-Vis spectrophotometry or gas chromatography.

5. Vapor Pressure:

The vapor pressure of this compound can be determined using a static method. The sample is placed in a thermostated container connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.

6. Refractive Index:

The refractive index can be measured using an Abbe refractometer, following a standard procedure like ASTM D1218.[3][4] A drop of the liquid is placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature and wavelength (typically the sodium D-line).

Spectroscopic Analysis

1. UV-Vis Spectroscopy:

A solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) is prepared. The UV-Vis spectrum is recorded using a spectrophotometer over a wavelength range of 200-400 nm. The wavelength of maximum absorbance (λmax) is then identified.[3]

2. Infrared (IR) Spectroscopy:

An IR spectrum of neat this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. A drop of the liquid is placed on the ATR crystal, and the spectrum is recorded. Key functional groups to be identified include the hydroxyl (-OH) stretch, the carbonyl (C=O) stretch of the ester, and the aromatic C-H and C=C stretches.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

For ¹H and ¹³C NMR spectroscopy, a sample is prepared by dissolving this compound in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.[15] The spectra are then recorded on an NMR spectrometer.

4. Mass Spectrometry (MS):

A mass spectrum can be obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is ionized, and the mass-to-charge ratio of the resulting fragments is measured to determine the molecular weight and fragmentation pattern.

Chemical Synthesis and Reactions

1. Synthesis of this compound (Fischer Esterification):

  • Materials: Salicylic acid, methanol, concentrated sulfuric acid, sodium bicarbonate solution, anhydrous magnesium sulfate, ether (or other suitable organic solvent).

  • Procedure:

    • Dissolve salicylic acid in an excess of methanol in a round-bottom flask.

    • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

    • Reflux the mixture for a specified time (e.g., 1-2 hours).

    • After cooling, pour the reaction mixture into a separatory funnel containing water.

    • Extract the this compound with an organic solvent like ether.

    • Wash the organic layer sequentially with water and sodium bicarbonate solution to remove unreacted acid and catalyst.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent by distillation to obtain crude this compound.

    • Purify the product by vacuum distillation.[16]

2. Hydrolysis of this compound:

  • Materials: this compound, sodium hydroxide solution, hydrochloric acid or sulfuric acid.

  • Procedure:

    • Place this compound in a round-bottom flask and add an aqueous solution of sodium hydroxide.

    • Reflux the mixture for a specified time (e.g., 30-60 minutes) to hydrolyze the ester.[10][11]

    • Cool the reaction mixture.

    • Acidify the cooled solution with a strong acid (e.g., HCl or H₂SO₄) to precipitate the salicylic acid.

    • Collect the precipitated salicylic acid by vacuum filtration.

    • The salicylic acid can be further purified by recrystallization from hot water.

Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure of this compound and its key chemical transformations.

chemical_structure Chemical Structure of this compound cluster_ring a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 C1 C O3 O C1->O3 C2 C H1 H C2->H1 C3 C H2 H C3->H2 C4 C H3 H C4->H3 C5 C H4 H C5->H4 C6 C C7 C C6->C7 O1 O C7->O1 O2 O C7->O2 C8 C O1->C8 H5 H C8->H5 H6 H C8->H6 H7 H C8->H7 H8 H O3->H8

Caption: Chemical structure of methyl 2-hydroxybenzoate (this compound).

synthesis_of_methyl_salicylate Synthesis of this compound (Fischer Esterification) SalicylicAcid Salicylic Acid H2SO4 H₂SO₄ (catalyst) SalicylicAcid->H2SO4 Methanol Methanol Methanol->H2SO4 MethylSalicylate This compound H2SO4->MethylSalicylate Water Water H2SO4->Water

Caption: Reaction scheme for the synthesis of this compound.

hydrolysis_of_methyl_salicylate Hydrolysis of this compound MethylSalicylate This compound NaOH NaOH (aq) MethylSalicylate->NaOH SalicylicAcid Salicylic Acid NaOH->SalicylicAcid Methanol Methanol NaOH->Methanol

Caption: Reaction scheme for the hydrolysis of this compound.

References

Methyl Salicylate (MeSA) as a Volatile Organic Compound in Plant Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Methyl salicylate (MeSA), a volatile derivative of the phytohormone salicylic acid (SA), serves as a critical signaling molecule in the plant kingdom.[1][2] It functions as both a mobile signal within the plant to establish systemic acquired resistance (SAR) and as an airborne messenger for inter-plant communication, warning neighboring plants of impending threats.[3][4][5] Upon perception, MeSA is converted back to salicylic acid in the receiving plant, triggering a cascade of defense responses against a broad range of pathogens and herbivores.[6][7] Furthermore, MeSA plays a pivotal role in tritrophic interactions by repelling herbivorous insects while simultaneously attracting their natural enemies.[8][9][10] This guide provides an in-depth examination of the biosynthesis of MeSA, its multifaceted roles in plant communication, and the signaling pathways it activates. It also summarizes quantitative data on MeSA emissions and details the experimental protocols used for its study, offering a comprehensive resource for researchers in plant science and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical communication systems to respond to environmental challenges. Volatile organic compounds (VOCs) are central to this communication network, mediating interactions with other plants, insects, and microbes.[11] Among these, this compound (MeSA), the methyl ester of salicylic acid, has emerged as a key player.[12][13] It is produced by a wide variety of plant species, often in response to biotic stresses like pathogen infection or herbivory.[14][15] As a volatile compound, MeSA can travel through the air, acting as an "airborne warning" to nearby plants, which can then prime or induce their own defense mechanisms.[3][16] It is also recognized as a critical phloem-mobile signal for establishing systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity in distal parts of the infected plant.[1][5] This document explores the core mechanisms of MeSA-mediated plant communication, from its synthesis to its ecological impacts.

Biosynthesis and Regulation of this compound

The synthesis of MeSA is intrinsically linked to the salicylic acid (SA) pathway. SA itself is synthesized from chorismate, the end product of the shikimate pathway, via two distinct routes: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[17][18] The conversion of SA to MeSA is a crucial regulatory step, transforming a non-volatile defense hormone into a mobile signal.

This conversion is catalyzed by the enzyme Salicylic Acid Methyl Transferase (SAMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of SA.[12] This reaction occurs in the cytoplasm of cells in the stressed tissue. The volatility of MeSA allows it to be released into the atmosphere or transported through the phloem.[19] The process is reversible; the enzyme Salicylic Acid-Binding Protein 2 (SABP2) , which possesses this compound esterase activity, can convert MeSA back into SA, which is essential for signal perception in the receiver tissue.[5][12]

MeSA_Biosynthesis Chorismate Chorismate SA Salicylic Acid (SA) Chorismate->SA IC & PAL Pathways MeSA This compound (MeSA) (Volatile Signal) SA->MeSA  SAMT MeSA->SA SABP2 (Esterase) SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl homocysteine (SAH) SAM->SAH

Caption: Biosynthesis and conversion of this compound (MeSA).

Role in Plant-Plant Communication

One of the most well-documented roles of MeSA is as an airborne signal that mediates communication between a damaged plant and its healthy neighbors. When a plant is attacked by a pathogen, such as the Tobacco Mosaic Virus (TMV), it produces high levels of SA in the infected leaves, which is then converted to and released as volatile MeSA.[3][17]

Neighboring plants perceive this airborne MeSA, typically through their stomata.[6] Inside the receiver plant's tissues, MeSA is converted back to SA by the SABP2 enzyme.[5] The resulting increase in endogenous SA levels activates the SAR pathway, leading to the expression of pathogenesis-related (PR) genes and the accumulation of antimicrobial compounds.[6] This "forewarning" allows the receiving plant to mount a faster and stronger defense response upon subsequent attack, enhancing the resilience of the entire plant community.[20][21]

Plant_Communication cluster_emitter Emitter Plant (Infected) cluster_receiver Receiver Plant (Healthy) plant1 Pathogen Attack sa1 SA Accumulation plant1->sa1 mesa1 MeSA Synthesis (SAMT) sa1->mesa1 mesa2 MeSA Perception (via Stomata) mesa1->mesa2 Airborne MeSA Signal sa2 MeSA -> SA Conversion (SABP2) mesa2->sa2 sar Systemic Acquired Resistance (SAR) sa2->sar

Caption: MeSA-mediated airborne signaling between plants for SAR.

Role in Plant-Insect Interactions

MeSA is a key mediator in tritrophic interactions, influencing the behavior of both herbivores and their natural enemies.

  • Herbivore Repellence: Many herbivorous insects, particularly phloem-feeders like aphids, use plant volatiles as cues to find suitable hosts. The emission of MeSA often signals that a plant is already under attack or has activated its defenses, making it a less suitable food source.[16] Consequently, MeSA can act as a repellent, deterring herbivores from colonizing the plant.[8][9] For instance, synthetic MeSA has been shown to repel aphid pests in barley, delaying spring colonization.[9]

  • Attraction of Natural Enemies: Conversely, the same MeSA signal that repels herbivores can act as an attractant for their predators and parasitoids.[10] This phenomenon, known as "indirect defense," is a classic example of a tritrophic interaction. Predatory mites, ladybugs, and parasitic wasps use MeSA as a chemical cue to locate their prey.[10] By recruiting these "bodyguards," the plant enhances its protection against herbivory.[8]

Tritrophic_Interaction plant Plant Under Attack (Emits MeSA) herbivore Herbivore (e.g., Aphid) plant->herbivore Repels predator Natural Enemy (e.g., Ladybug) plant->predator Attracts

Caption: Tritrophic interactions mediated by this compound.

Signaling in the Receiver Plant

The perception of MeSA and subsequent activation of defense signaling is a critical process. Whether MeSA arrives as an airborne signal or is transported via the phloem, the downstream mechanism is conserved. The process requires the conversion of MeSA back to its biologically active form, salicylic acid.

  • Uptake and Conversion: Volatile MeSA enters the leaf tissue, primarily through the stomata.[6] In the cytoplasm, the ester bond of MeSA is hydrolyzed by the methyl esterase activity of SABP2, releasing SA.[5]

  • SA Perception: The newly formed SA is perceived by receptors, such as the NPR (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES) proteins.[6]

  • Signal Transduction: This binding event initiates a downstream signaling cascade. NPR1, a key transcriptional co-activator, translocates to the nucleus.

  • Gene Expression: In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.[6] The products of these genes have antimicrobial properties and contribute to strengthening the cell wall, culminating in a state of Systemic Acquired Resistance (SAR).

Receiver_Signaling cluster_cell Receiver Plant Cell MeSA_in MeSA SA Salicylic Acid (SA) MeSA_in->SA Hydrolysis SABP2 SABP2 (Esterase) NPR1 NPR1 SA->NPR1 Activation TGA TGA Factors NPR1->TGA Nuclear Translocation & Interaction PR_Genes PR Gene Expression TGA->PR_Genes Induction SAR SAR Response PR_Genes->SAR MeSA_air Airborne MeSA MeSA_air->MeSA_in Uptake

Caption: MeSA signaling pathway in a receiver plant cell.

Quantitative Analysis of MeSA Emission

The emission of MeSA is highly dynamic and dependent on the plant species and the nature of the stress. Quantitative data is crucial for understanding the ecological relevance of this signal.

Table 1: MeSA Emission Rates Induced by Biotic Stress
Plant SpeciesStressorMeSA Emission Rate (ng g DW⁻¹ h⁻¹)CommentsSource
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. maculicola ES4326~3500 (peak at 36h)Emission detected within 12 hours of inoculation.[22]
Nicotiana tabacum (Tobacco)Pseudomonas syringae pv. tabaci~1500 (peak at 48h)Lower emission compared to the avirulent strain.[22]
Pinus sylvestris (Scots Pine)Cinara pinea (Pine aphid)Significantly increased (density-dependent)MeSA was the most reliable indicator of aphid infestation.[15]
Solanum lycopersicum (Tomato)Tetranychus urticae (Spider mite)Significantly increased post-infestationSilencing SAMT gene abolished MeSA emission.[23]
Table 2: MeSA Emission Rates Induced by Abiotic Stress
Plant SpeciesStressorMeSA Emission Rate (pmol m⁻² s⁻¹)CommentsSource
Solanum lycopersicum (Tomato)Heat Stress (42°C)~20-150 (peak)Significant increase in MeSA emissions during heat stress.[24]
Quercus ilex (Holm Oak)MeSA Fumigation (ca. 60 mm³ m⁻³)Not applicable (inducer)Fumigation led to a 3-4 fold increase in monoterpene emissions.[25]

Experimental Methodologies

The study of plant volatiles like MeSA requires specialized techniques for collection and analysis to ensure accuracy and avoid contamination.

Protocol for VOC Collection: Dynamic Headspace Sampling

Dynamic headspace sampling (or "push-pull" system) is a common method for collecting VOCs from plants in a controlled environment.[26]

  • Objective: To trap airborne VOCs released by a plant (or part of a plant) for subsequent analysis.

  • Materials:

    • Glass chamber or poly-ethylene terephthalate (PET) oven bag to enclose the plant/leaf.

    • Air pump system (for both pushing and pulling air).

    • Flow meters to regulate airflow.

    • Air purification filter (e.g., activated charcoal) to provide clean, VOC-free incoming air.

    • Adsorbent traps/tubes (e.g., containing Tenax® TA or Porapak™ Q) to capture VOCs.

    • Teflon tubing for all connections.

  • Methodology:

    • Gently enclose the plant or a specific leaf in the collection chamber, ensuring a proper seal.

    • Connect the purified air source to the inlet of the chamber. Air is pushed into the chamber at a constant, known flow rate (e.g., 1 L/min).

    • Connect the outlet of the chamber to an adsorbent trap.

    • Connect the other end of the trap to a vacuum pump, which pulls air through the system at a slightly lower flow rate than the inlet (e.g., 0.8 L/min). This creates positive pressure and prevents ambient, unfiltered air from entering.

    • Run the system for a defined collection period (e.g., 4-8 hours).

    • After collection, remove the adsorbent trap and seal it tightly. The trapped VOCs are now ready for analysis.

Protocol for VOC Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating, identifying, and quantifying individual compounds within a complex volatile blend.[27][28]

  • Objective: To identify and quantify MeSA and other VOCs collected in an adsorbent trap.

  • Instrumentation:

    • Thermal Desorption (TD) unit.

    • Gas Chromatograph (GC) with a suitable capillary column (e.g., nonpolar DB-5 or midpolar DB-624).

    • Mass Spectrometer (MS) detector.

    • Authentic chemical standard of this compound for comparison.

  • Methodology:

    • Thermal Desorption: Place the adsorbent trap into the TD unit. The unit rapidly heats the trap, releasing the captured VOCs into a carrier gas stream (e.g., Helium).

    • Injection & Separation: The carrier gas transfers the VOCs into the GC column. The GC oven temperature is programmed to increase gradually. Compounds separate based on their boiling points and affinity for the column's stationary phase, eluting at different times.

    • Detection & Identification: As compounds elute from the GC column, they enter the MS. The MS ionizes the molecules (e.g., via electron impact) and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound.

    • Data Analysis: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST library) for tentative identification. Confirmation is achieved by comparing both the retention time and the mass spectrum to that of an authentic MeSA standard run under the same conditions.

    • Quantification: The amount of MeSA can be calculated by comparing the peak area from the sample to a calibration curve generated from known concentrations of the authentic standard.

Experimental_Workflow plant Plant Sample (e.g., under stress) collection VOC Collection (Dynamic Headspace Sampling) plant->collection trap Adsorbent Trap with Captured VOCs collection->trap analysis Analysis (TD-GC-MS) trap->analysis id Compound Identification (Mass Spectra Library) analysis->id quant Quantification (vs. Standard) analysis->quant

Caption: General workflow for plant VOC analysis.

Conclusion and Future Perspectives

This compound is unequivocally a central signaling molecule in plant communication, operating within a sophisticated chemical language that governs defense, resistance, and multi-trophic interactions. Its dual role as a mobile endogenous signal for SAR and an airborne exogeneous signal for inter-plant communication highlights its ecological significance. The ability of MeSA to modulate insect behavior further underscores its potential for application in sustainable agriculture, for example, in "push-pull" strategies for pest management.[8]

Future research should focus on elucidating the finer details of MeSA perception at the cell membrane, identifying potential protein receptors, and understanding the cross-talk between the MeSA signaling pathway and other phytohormonal pathways. Furthermore, exploring the diversity of SAMT and SABP2 enzymes across different plant species could reveal new insights into the evolution and specificity of plant communication networks. For drug development professionals, understanding how plants naturally produce and respond to this aspirin-like compound could inspire novel approaches for enhancing crop resilience and developing new bioactive compounds.

References

Methodological & Application

Application Notes and Protocols for the Determination of Methyl Salicylate in Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl salicylate is a widely used active ingredient in topical analgesics and is also found in various food products and flavorings. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, toxicological assessments, and monitoring patient exposure. This document provides detailed application notes and protocols for the determination of this compound in plasma using two common High-Performance Liquid Chromatography (HPLC) methods: HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. Method Comparison and Data Presentation

Two primary HPLC-based methods are presented for the quantification of this compound in plasma. The first is a robust and widely accessible HPLC-UV method, suitable for routine analysis. The second is a high-sensitivity LC-MS/MS method, ideal for studies requiring lower limits of quantification.[1] A summary of their key quantitative parameters is provided in the table below for easy comparison.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 25 - 175 µg/mL[2]1.75 - 50.0 ng/mL[1]
Correlation Coefficient (R²) 0.9999[2]Not explicitly stated, but quantitation is based on a weighted linear regression analysis (1/concentration²) of peak area ratios.[1]
Recovery 99.78 - 100.0%[2]Not explicitly stated.
Limit of Detection (LOD) 0.0271 µg/mLNot explicitly stated, but the lower limit of quantification is 1.75 ng/mL.[1]
Limit of Quantification (LOQ) Not explicitly stated, but the linearity range starts at 25 µg/mL.[2]1.75 ng/mL[1]
Precision (RSD%) < 2.0% for intra- and inter-day precision[2]Not explicitly stated.
Internal Standard Not specified in the provided source.d4-Methyl Salicylate[1]

II. Experimental Protocols

A. HPLC-UV Method Protocol

This protocol is based on a reversed-phase HPLC method with UV detection.[2]

1. Materials and Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid (Glacial, analytical grade)

  • This compound reference standard

  • Human plasma (blank)

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% acetic acid[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 30 ± 0.5°C[2]

  • Injection Volume: 20 µL[2]

  • Detection Wavelength: 304 nm[2]

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 25, 50, 75, 100, 125, 150, and 175 µg/mL).[2]

4. Plasma Sample Preparation (Protein Precipitation):

  • Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject 20 µL of the prepared sample into the HPLC system.

  • Record the chromatogram and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak areas of the standard solutions against their concentrations.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak areas on the calibration curve.

B. LC-MS/MS Method Protocol

This protocol outlines a high-sensitivity method for the determination of this compound in human plasma using LC-MS/MS.[1]

1. Materials and Reagents:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • This compound reference standard

  • d4-Methyl Salicylate (internal standard)

  • Human plasma (blank)

  • Microcentrifuge tubes (1.5 mL)

2. Instrumentation and Chromatographic Conditions:

  • LC-MS/MS System: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: (Details not specified in the source, a C18 column is commonly used for such analyses).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid, is a common starting point.

  • Flow Rate: (To be optimized based on the column dimensions).

  • Injection Volume: (To be optimized).

3. Mass Spectrometer Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI)[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions: (To be determined by infusing the this compound and d4-methyl salicylate standards into the mass spectrometer).

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare calibration standards and quality control samples by spiking blank human plasma with known concentrations of this compound and a fixed concentration of the internal standard, d4-methyl salicylate.[1] The calibration range is 1.75 - 50.0 ng/mL.[1]

  • Sample Preparation (Protein Precipitation with Derivatization):

    • To a 75.0 µL aliquot of human plasma (containing the analyte and internal standard), a protein precipitation with a derivatization procedure is applied.[1] (The specific derivatizing agent and reaction conditions are not detailed in the provided source but would be a critical part of the method).

    • The sample is then processed similarly to the protein precipitation method described in the HPLC-UV protocol (vortexing, centrifugation).

5. Analysis:

  • Inject the prepared sample into the LC-MS/MS system.

  • Acquire data in MRM mode.

  • Quantify this compound using a weighted linear regression analysis (1/concentration²) of the peak area ratios of the analyte to the internal standard.[1]

III. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma Sample Collection add_is Add Internal Standard (d4-Methyl Salicylate for LC-MS/MS) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter Filter Supernatant (0.45 µm) supernatant->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial hplc_injection HPLC Injection hplc_vial->hplc_injection chrom_separation Chromatographic Separation (e.g., C8 or C18 column) hplc_injection->chrom_separation detection Detection (UV or MS/MS) chrom_separation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis (Quantification) data_acquisition->data_analysis

Caption: Experimental workflow for the determination of this compound in plasma.

Analytical Relationship Diagram

analytical_relationship cluster_matrix Biological Matrix cluster_analyte Analyte cluster_process Process cluster_instrument Instrumentation plasma Plasma sample_prep Sample Preparation (Protein Precipitation) plasma->sample_prep methyl_salicylate This compound methyl_salicylate->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis Clean Extract instrument HPLC-UV or LC-MS/MS hplc_analysis->instrument data data instrument->data Quantitative Result

Caption: Relationship between the analyte, matrix, and analytical process.

References

Application Notes and Protocols for Using Methyl Salicylate as a Clearing Agent in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, a key component of wintergreen oil, is a widely used clearing agent in microscopy for rendering biological tissues transparent. This process, known as tissue clearing, is essential for three-dimensional imaging of intact specimens, allowing for the detailed visualization of cellular structures and networks within whole organs and thick tissue sections. This compound's high refractive index, compatibility with some fluorescent proteins, and relatively low cost make it a valuable tool in various research fields, including neuroscience, developmental biology, and pathology.

The fundamental principle behind tissue clearing with this compound involves replacing the water and lipids within a tissue with a medium that has a refractive index closely matching that of the tissue's proteins. This refractive index matching minimizes light scattering, which is the primary cause of opacity in biological tissues, thereby making the specimen transparent.[1][2]

Advantages and Disadvantages

This compound offers several benefits as a clearing agent:

  • High Refractive Index: Its refractive index of approximately 1.536 is very close to that of immersion oil and glass, which minimizes spherical aberration and allows for deep imaging with high-resolution oil immersion objectives.[3][4]

  • Good Transparency: It effectively clears a variety of tissues, enabling high-quality three-dimensional imaging.[3][5]

  • Fluorescence Preservation: this compound has been shown to offer better preservation of certain fluorescent proteins, such as RFP and GFP, compared to some other organic solvent-based clearing agents like BABB (benzyl alcohol/benzyl benzoate), especially when tissues are fixed with ethanol.[5][6]

  • Lower Toxicity: It is considered less toxic than other organic solvents like benzene, toluene, and xylene.[4]

However, there are also some limitations to consider:

  • Tissue Shrinkage: The dehydration process required before clearing with this compound can lead to significant tissue shrinkage.[3][7][8][9][10]

  • Cell Morphology: It can cause some disorganization of cell membranes and may not preserve cellular morphology as well as some other clearing agents like TDE (2,2'-thiodiethanol).[4]

  • Incompatibility with Some Stains: While compatible with certain fluorescent proteins, its performance with a wide range of organic dyes can be variable.

  • Strong Odor: this compound has a strong, penetrating odor, necessitating the use of a well-ventilated workspace or a fume hood.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound as a clearing agent.

Table 1: Physical and Optical Properties of this compound

PropertyValueReference(s)
Refractive Index (n)~1.536[2]
Molecular FormulaC₈H₈O₃-
Molecular Weight152.15 g/mol -

Table 2: Comparison of Tissue Shrinkage with Different Clearing Methods

Clearing MethodTissue TypeAverage Shrinkage (%)Reference(s)
Rapid Processing with this compoundHuman soft tissues34.67[7]
Routine Processing (Xylene)Human soft tissues23.13[7]
This compound / PermountInsect BrainsSignificant shrinkage (not quantified)[3][8][9][10]
SeeDB2G (Ethanol pre-treated)Insect BrainsLess shrinkage than MS/P[3][8][9][10]
Rapiclear (Ethanol pre-treated)Insect BrainsLess shrinkage than MS/P[3][8][9][10]

Table 3: Refractive Indices of Common Clearing Agents

Clearing AgentRefractive Index (n)
Water1.33
Glycerol1.47
This compound ~1.536
BABB (Benzyl Alcohol/Benzyl Benzoate)1.53 - 1.57
TDE (2,2'-thiodiethanol)1.52
SeeDB2S1.52
Rapiclear1.47 - 1.52

Experimental Protocols

General Workflow for Tissue Clearing with this compound

The general workflow for tissue clearing with this compound involves fixation, dehydration, and then clearing. The specific incubation times will vary depending on the size and type of the tissue.

Fixation 1. Fixation (e.g., 4% PFA) Dehydration 2. Dehydration (Graded Ethanol Series) Fixation->Dehydration Clearing 3. Clearing (this compound) Dehydration->Clearing Imaging 4. Imaging (Microscopy) Clearing->Imaging

Figure 1. General experimental workflow for tissue clearing.

Detailed Protocol for Clearing Thick Tissue Sections

This protocol is a general guideline and should be optimized for your specific tissue and application.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol (50%, 70%, 90%, 100%)

  • This compound

  • Glass vials or containers

  • Orbital shaker or rotator

Procedure:

  • Fixation:

    • Fix the tissue in 4% PFA in PBS overnight at 4°C. The volume of the fixative should be at least 10 times the volume of the tissue.

    • Wash the tissue thoroughly with PBS (3 x 1 hour) to remove the fixative.

  • Dehydration:

    • Dehydrate the tissue through a graded series of ethanol solutions. This is a critical step to remove all water from the tissue.

    • Incubate the tissue in the following ethanol concentrations, each for at least 1 hour (for samples up to 2-3 mm thick; increase incubation time for larger samples):

      • 50% ethanol in distilled water

      • 70% ethanol in distilled water

      • 90% ethanol in distilled water

      • 100% ethanol (3 changes)

    • Ensure the final 100% ethanol is anhydrous to achieve complete dehydration.

  • Clearing:

    • Incubate the dehydrated tissue in this compound.

    • For small samples, clearing can be achieved in as little as 1-2 hours. Larger samples may require overnight incubation.

    • The tissue is considered cleared when it becomes transparent.

    • Perform this step in a well-ventilated area or a fume hood.

  • Mounting and Imaging:

    • Mount the cleared tissue in a chamber or on a slide with a coverslip, using fresh this compound as the mounting medium.

    • Image using a confocal, light-sheet, or other suitable microscope. For high-resolution imaging, use an oil-immersion objective with an appropriate refractive index.

Protocol for Rapid Tissue Processing for Histology

This protocol is adapted from a study demonstrating a rapid tissue processing technique using this compound as a xylene substitute.[7]

Materials:

  • Neutral Buffered Formalin

  • Ethanol (70%, Absolute)

  • This compound

  • Paraffin Wax

Procedure:

The following table outlines the steps and incubation times for tissues of different thicknesses.

Step< 3 mm3-5 mm> 5 mm
Fixation in Neutral Buffered Formalin at 60°C1 hour1 hour (with agitation)1 hour (with agitation)
Water Wash15 min15 min15 min
70% Alcohol30 min45 min1 hour
Absolute Alcohol I30 min45 min1 hour
Absolute Alcohol II30 min45 min1 hour
This compound20 min30 min45 min
Paraffin Wax Impregnation1 hour1 hour1 hour
Total Time 4 h 5 min 5 h 6 h

Signaling Pathways and Logical Relationships

The mechanism of action of this compound as a clearing agent is based on the physical principle of refractive index matching, rather than interacting with specific biological signaling pathways. The process can be visualized as a logical progression of solvent exchange to achieve optical transparency.

OpaqueTissue Opaque Tissue (High Light Scattering) Dehydration Dehydration (Ethanol replaces water) OpaqueTissue->Dehydration Refractive Index Mismatch SolventExchange Solvent Exchange (this compound replaces ethanol) Dehydration->SolventExchange Ethanol is miscible with this compound TransparentTissue Transparent Tissue (Reduced Light Scattering) SolventExchange->TransparentTissue Refractive Index Matching

Figure 2. Logical workflow of tissue clearing.

Conclusion

This compound is a versatile and effective clearing agent for a wide range of microscopy applications. Its high refractive index and compatibility with some fluorescent proteins make it a valuable tool for 3D imaging of thick biological specimens. While considerations such as tissue shrinkage and the need for proper ventilation are important, the straightforward protocols and excellent clearing capabilities of this compound ensure its continued use in research and drug development. By carefully following the outlined protocols and considering the advantages and limitations, researchers can successfully employ this compound to achieve high-quality, three-dimensional insights into complex biological systems.

References

Application of Methyl Salicylate in Topical Analgesic Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, a naturally occurring organic ester derived from wintergreen plants, is a widely utilized active ingredient in topical analgesic formulations.[1] Its application is primarily for the symptomatic relief of musculoskeletal aches and pains, including those associated with arthritis, backache, strains, and sprains.[2][3] This document provides detailed application notes on the mechanism of action and formulation of this compound, along with comprehensive protocols for its analysis and in vitro permeation studies.

Mechanism of Action

The analgesic effect of topically applied this compound is multifaceted, involving a combination of counter-irritation, anti-inflammatory action, and sensory nerve modulation.[4][5]

  • Counter-irritation: this compound induces a localized, mild inflammation of the skin where it is applied.[5] This irritation is thought to activate and then desensitize sensory nerve endings, which helps to mask the underlying pain signals from muscles or joints served by the same nerves.[2][6] This process often produces a warming sensation, which contributes to the soothing effect.[2][6]

  • Anti-inflammatory Effects: Upon absorption through the skin, this compound can be hydrolyzed to salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID).[4][7] Salicylic acid inhibits the cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[4]

  • Modulation of TRP Channels: this compound has been shown to activate Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.[4] These channels are involved in the sensations of heat and pain. Their activation by this compound contributes to the warming sensation and can lead to the desensitization of pain receptors.[4]

  • Vasodilation: Topical application of this compound causes local vasodilation, increasing blood flow to the affected area.[2][4] This enhanced circulation may help in the removal of inflammatory byproducts and promote tissue healing.[4]

This compound Signaling Pathway MS This compound (Topical Application) Skin Skin Penetration MS->Skin SA Hydrolysis to Salicylic Acid Skin->SA Nerve Sensory Nerve Endings Skin->Nerve COX COX-1 & COX-2 Inhibition SA->COX PGs Reduced Prostaglandins COX->PGs Inflammation Decreased Inflammation & Pain PGs->Inflammation PainRelief Analgesia Inflammation->PainRelief TRP TRPV1/TRPA1 Activation Nerve->TRP Counter Counter-irritation (Warming Sensation) TRP->Counter Counter->PainRelief Franz Diffusion Cell Workflow Start Start PrepSkin Prepare Skin Membrane (e.g., human or porcine ear skin) Start->PrepSkin PrepCell Prepare Franz Diffusion Cell (Clean and assemble) PrepSkin->PrepCell AddReceptor Fill Receptor Chamber with Degassed Receptor Fluid (e.g., PBS) PrepCell->AddReceptor MountSkin Mount Skin Membrane between Donor and Receptor Chambers AddReceptor->MountSkin Equilibrate Equilibrate the System (Typically 32°C) MountSkin->Equilibrate ApplyFormulation Apply Formulation to the Donor Chamber Equilibrate->ApplyFormulation Sample Collect Samples from Receptor Chamber at Predetermined Time Intervals ApplyFormulation->Sample Analyze Analyze Samples (e.g., by HPLC) Sample->Analyze Data Calculate Permeation Parameters (Flux, Permeability Coefficient) Analyze->Data End End Data->End HPLC Analysis Workflow Start Start PrepStandards Prepare Standard Solutions of this compound Start->PrepStandards PrepSamples Prepare Samples (Dilution, Extraction) Start->PrepSamples SetupHPLC Set up HPLC System (Column, Mobile Phase, Flow Rate, Detector) PrepStandards->SetupHPLC PrepSamples->SetupHPLC InjectStandards Inject Standard Solutions SetupHPLC->InjectStandards GenerateCurve Generate Calibration Curve InjectStandards->GenerateCurve InjectSamples Inject Samples GenerateCurve->InjectSamples Quantify Quantify this compound in Samples InjectSamples->Quantify End End Quantify->End

References

Application Notes and Protocols: Methyl Salicylate as a Chemical Warfare Agent Simulant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MeS) is a volatile organic compound widely recognized for its characteristic wintergreen scent. Beyond its common use in flavorings and topical analgesics, MeS serves as a crucial simulant for chemical warfare agents (CWAs), particularly for the vesicant sulfur mustard and the nerve agent soman.[1] Its utility lies in its comparable physical and chemical properties to these agents, such as persistence, volatility, and water solubility, while possessing significantly lower toxicity.[2] This allows for safer, yet realistic, testing and validation of decontamination procedures, protective equipment, and detection methods in both laboratory and human volunteer trials.[2][3]

These application notes provide a comprehensive overview of the use of this compound as a CWA simulant, detailing its physicochemical properties, experimental protocols for decontamination and permeation studies, and analytical methods for its detection and quantification.

Physicochemical Properties of this compound and a CWA

The selection of this compound as a simulant is based on the similarity of its key physicochemical properties to certain chemical warfare agents. A comparative summary is presented below.

PropertyThis compoundSulfur Mustard (HD)Soman (GD)
Molecular Formula C₈H₈O₃C₄H₈Cl₂SC₇H₁₆FO₂P
Molecular Weight ( g/mol ) 152.15[4]159.08182.18
Appearance Colorless to yellowish or reddish liquid[4][5]Colorless to yellow, oily liquidColorless liquid
Odor Strong, minty (wintergreen)[5]Garlic or mustard-likeFruity, camphor-like
Boiling Point (°C) 220-223[5][6]217198
Melting Point (°C) -9 to -8[5][6]14.5-42
Vapor Pressure (mmHg @ 25°C) 0.0343[5][7]0.090.41
Water Solubility Slightly soluble (0.74 g/L at 30°C)[4][5][6]Slightly soluble (0.9 g/L at 25°C)Moderately soluble (21 g/L at 25°C)
Log P (Octanol/water partition coeff.) 2.55[6]2.411.36

Experimental Protocols

Detailed methodologies for key applications of this compound as a CWA simulant are outlined below.

Dermal Decontamination Efficacy Studies

This protocol is designed to assess the effectiveness of various decontamination methods in removing this compound from a skin surrogate or in human volunteer trials.

a. Materials:

  • This compound (neat or labeled with ¹⁴C for quantification)

  • Skin model: Porcine skin, human cadaver skin, or in vivo human volunteer skin

  • Static diffusion cells (for in vitro studies)

  • Decontamination products: Fuller's earth, Reactive Skin Decontamination Lotion (RSDL), soap and water, absorbent materials (e.g., sterile trauma dressings, "blue roll" tissue paper).[8][9]

  • Collection materials: Swabs, skin strips (D-Squame discs), receptor fluid for diffusion cells (e.g., Hank's HEPES buffered saline with 4% bovine serum albumin)[10][11]

  • Personal Protective Equipment (PPE)

b. Procedure (In Vitro using Porcine Skin):

  • Mount a section of fresh porcine skin onto a static diffusion cell.[8]

  • Apply a known quantity (e.g., 10 µl) of this compound (or ¹⁴C-labeled MeS) to the surface of the skin.[8]

  • Allow the simulant to remain on the skin for a specified contact time (e.g., 5, 15, 45, or 120 minutes).[12]

  • Initiate the decontamination procedure. This may involve:

    • Dry Decontamination: Blotting or rubbing the contaminated area with an absorbent material.[9]

    • Wet Decontamination: Washing the area with a 2% soapy water solution or water alone for a set duration.[12]

    • Reactive Decontamination: Applying a product like RSDL.

  • After decontamination, collect any remaining this compound from the skin surface using swabs or skin stripping discs.[11]

  • Collect the receptor fluid from the diffusion cell at various time points to quantify dermal absorption.[10]

  • Analyze the collected samples (swabs, skin strips, receptor fluid) using an appropriate analytical method (e.g., GC-MS, liquid scintillation counting for ¹⁴C-MeS) to determine the amount of MeS removed and absorbed.[8][11]

c. Quantitative Data from Dermal Studies:

Study TypeSkin ModelDecontamination MethodDecontamination Efficacy (MeS Removed)Dermal Absorption (% of Applied Dose)Reference
In VitroPorcine SkinFuller's Earth83% retained over 24h-[8]
In VitroHuman SkinSoap & Water Wash (at 30 min)31% - 86%11% - 32% (into receptor fluid)[10]
In VivoHuman VolunteersDry Decontamination (Wound Dressings)17.7 ± 15.0 mg recovered-[13]
In VivoHuman VolunteersDry + Wet Decontamination16-fold reduction in skin residue vs. control-[13]
In VivoHuman VolunteersPatch Application (8 hours)-Cmax: 16.8 ± 6.8 ng/mL (4 patches), 29.5 ± 10.5 ng/mL (8 patches)[4][14]
Protective Clothing Permeation Testing

This protocol evaluates the effectiveness of chemical, biological, radiological, and nuclear (CBRN) protective clothing materials against this compound vapor.

a. Materials:

  • This compound vapor generation system

  • Cylinder test apparatus or Man-In-Simulant-Test (MIST) chamber[15][16]

  • CBRN protective clothing swatches or full ensembles

  • Vapor detection system (e.g., Advanced Portable Detector (APD)-2000, GC-MS with thermal desorption)[13][16]

  • Controlled environment (wind speed, temperature, humidity)

b. Procedure (Cylinder Test Method):

  • Mount the protective clothing material(s) onto a cylinder within the test chamber.[15]

  • Introduce a controlled concentration of this compound vapor into the chamber at a set wind speed (e.g., 1 m/s or 10 m/s).[15][17]

  • Continuously monitor the concentration of MeS vapor inside and outside the material-covered cylinder using the detection system.

  • Calculate the Protection Factor (PF) as the ratio of the external vapor concentration to the internal vapor concentration.

  • For full ensemble testing (MIST), a human volunteer wears the suit in a chamber filled with MeS vapor, and vapor penetration is measured at various points on the body.[16]

c. Quantitative Data from Permeation Studies:

Material TypeWind Speed (m/s)Protection Factor (PF)Reference
Air Permeable Absorptive136[15][17]
Air Impermeable (Membrane)129[15][17]
Air Permeable Non-Absorptive12[15][17]
All materials10< 10[15][17]
Analytical Detection and Quantification

This protocol details the use of Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive detection and quantification of this compound in various samples.

a. Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., Agilent DB-5ms Ultra Inert)[5]

  • Sample introduction system (e.g., headspace solid-phase microextraction (HS-SPME), liquid injection, thermal desorption)[2][13]

  • Internal standards (e.g., this compound-D4)[5]

  • Solvents for extraction (e.g., methanol, acetonitrile)[13][18]

  • Derivatizing agents (if required)

b. Procedure (Analysis of Skin/Hair Samples):

  • Extract this compound from the sample matrix (e.g., skin swab, hair sample) into a suitable solvent.

  • Add a known amount of internal standard (this compound-D4) to the extract.[5]

  • Derivatize the sample if necessary to improve chromatographic properties.[5]

  • Inject a small volume (e.g., 1 µl) of the prepared sample into the GC-MS.[5]

  • The GC separates the components of the sample based on their boiling points and interaction with the column.

  • The MS detects and identifies the separated components based on their mass-to-charge ratio.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and referencing a calibration curve.[5]

c. GC-MS/MS Method Parameters:

ParameterSettingReference
Injection Port Temperature 225 °C[5]
Split Ratio 1:10[5]
GC Column Agilent DB-5ms Ultra Inert (15 m x 250 µm x 0.25 µm)[5]
Carrier Gas Helium[19]
Oven Temperature Program Initial 40°C, hold 4 min; ramp 20°C/min to 270°C, hold 2 min[19]
MS Ionization Mode Electron Ionization (EI)[5]
MS Monitoring Mode Multiple Reaction Monitoring (MRM)[5]
Mass Transitions (Quant/Qual) 209 → 179 / 209 → 169 (MeS); 213 → 161 / 213 → 89 (MeS-D4)[5]
Limit of Detection (LOD) 0.05 ng/mL[5]
Limit of Quantification (LOQ) 0.5 ng/mL[5]

Visualizations

Experimental Workflow for Dermal Decontamination Study

Decontamination_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_decon Decontamination cluster_analysis Analysis prep_skin Prepare Skin Model (e.g., Porcine Skin) mount_cell Mount Skin on Diffusion Cell prep_skin->mount_cell apply_mes Apply this compound (e.g., 10 µl) mount_cell->apply_mes contact_time Specified Contact Time (5-120 min) apply_mes->contact_time decon_choice Decontamination Method contact_time->decon_choice dry_decon Dry Decon (Blot/Rub) decon_choice->dry_decon wet_decon Wet Decon (Soap/Water) decon_choice->wet_decon reactive_decon Reactive Decon (RSDL) decon_choice->reactive_decon collect_samples Collect Samples (Swabs, Receptor Fluid) decon_choice->collect_samples analytical_method Quantify MeS (GC-MS, LSC) collect_samples->analytical_method calc_efficacy Calculate Efficacy & Absorption analytical_method->calc_efficacy

Caption: Workflow for in vitro dermal decontamination efficacy testing.

Logical Flow for Protective Clothing Permeation Test

Permeation_Test_Flow start Start Test setup Mount Clothing Material on Test Cylinder start->setup expose Introduce MeS Vapor at Controlled Wind Speed setup->expose monitor Continuously Monitor Internal & External Vapor Concentration expose->monitor calculate Calculate Protection Factor (PF) monitor->calculate end End Test calculate->end

Caption: Logical flow for CBRN protective clothing permeation testing.

Environmental Fate and Safety Considerations

This compound is considered harmful to aquatic life, and its release into the environment should be avoided.[18] In the atmosphere, its lifetime is estimated to be between 1 to 4 days, undergoing degradation through reactions with hydroxyl radicals, nitrate radicals, chlorine, and ozone.[6][11][13] Studies on its interaction with soil have shown a short-term effect on soil dehydrogenase activity, but minimal impact on earthworm survival.[9][20]

While significantly safer than actual CWAs, this compound is not without hazards. It can be absorbed through the skin and may cause skin sensitization with prolonged contact.[6] Ingestion of large amounts can lead to effects on the central nervous system.[6] Therefore, appropriate personal protective equipment, including gloves and safety goggles, should be used when handling this chemical.[6] All experimental procedures should be conducted in well-ventilated areas, and waste should be disposed of according to local regulations.[6]

References

Application Notes and Protocols for Studying Systemic Acquired Resistance (SAR) using Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting plant defense mechanism activated throughout a plant following a localized pathogen infection.[1] This induced resistance is crucial for plant survival and has significant implications for developing novel crop protection strategies. A key signaling molecule implicated in the establishment of SAR is methyl salicylate (MeSA), a volatile derivative of salicylic acid (SA).[2][3] MeSA is synthesized in the infected tissues, travels systemically, and is converted back to the active signaling molecule SA in distal tissues, thereby priming them for a more rapid and robust defense response upon subsequent pathogen attack.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for an experimental setup to study the role of this compound in SAR, primarily using the model plant Arabidopsis thaliana and the bacterial pathogen Pseudomonas syringae.

Core Concepts: The Role of this compound in SAR

The currently accepted model for MeSA's role in SAR involves several key steps:

  • Local Infection and SA Accumulation: Upon local infection with a pathogen, the plant produces salicylic acid (SA) at the site of infection.

  • Conversion to MeSA: SA is then converted to its volatile methyl ester, this compound (MeSA), by the enzyme SA methyltransferase (SAMT).[2][3]

  • Systemic Translocation: MeSA is transported, likely via the phloem, to distal, uninfected parts of the plant.[2][3]

  • Conversion back to SA: In the systemic tissues, MeSA is converted back to SA by the enzyme SA-binding protein 2 (SABP2), which possesses MeSA esterase activity.[2][3][5]

  • Induction of Defense Responses: The elevated levels of SA in the systemic tissues lead to the expression of pathogenesis-related (PR) genes, such as PR-1, and the establishment of a primed state of defense, characteristic of SAR.[6]

It is important to note that the necessity of MeSA for SAR can be influenced by environmental factors such as light.[7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway of MeSA in SAR and a typical experimental workflow for its study.

MeSA_SAR_Signaling_Pathway cluster_local Local Infected Leaf cluster_transport Phloem Transport cluster_systemic Systemic Uninfected Leaf Pathogen Pathogen Infection SA Salicylic Acid (SA) Pathogen->SA SAMT SA Methyltransferase (SAMT) SA->SAMT Substrate MeSA_local This compound (MeSA) Transport MeSA_local->Transport SAMT->MeSA_local Product MeSA_systemic This compound (MeSA) Transport->MeSA_systemic Translocation SABP2 SA-Binding Protein 2 (SABP2) MeSA_systemic->SABP2 Substrate SA_systemic Salicylic Acid (SA) SABP2->SA_systemic Product PR_Genes Pathogenesis-Related (PR) Gene Expression SA_systemic->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR

MeSA Signaling Pathway in SAR

Experimental_Workflow cluster_induction SAR Induction cluster_challenge SAR Assessment cluster_analysis Data Analysis Plant_Growth 1. Plant Growth (e.g., Arabidopsis) Primary_Infection 2. Primary Inoculation (e.g., P. syringae on lower leaves) Plant_Growth->Primary_Infection Incubation 3. Incubation Period (e.g., 2-3 days) Primary_Infection->Incubation Secondary_Infection 4. Secondary Challenge (Virulent pathogen on upper leaves) Incubation->Secondary_Infection Incubation_2 5. Incubation Period (e.g., 3 days) Secondary_Infection->Incubation_2 Pathogen_Quantification 6a. Pathogen Growth Quantification (CFU/g) Incubation_2->Pathogen_Quantification Metabolite_Analysis 6b. MeSA/SA Quantification (GC-MS) Incubation_2->Metabolite_Analysis Gene_Expression 6c. PR Gene Expression (qRT-PCR) Incubation_2->Gene_Expression

References

Application Notes and Protocols for the Quantification of Methyl Salicylate in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Methyl Salicylate in Plants

This compound (MeSA) is a volatile organic compound (VOC) synthesized by plants that plays a crucial role in plant defense and communication.[1][2] Derived from salicylic acid (SA), a key phytohormone, MeSA acts as a critical signaling molecule in the activation of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense response against a variety of pathogens.[3][4] Upon pathogen attack, plants produce MeSA in infected tissues. Due to its volatile nature, MeSA can act as an airborne signal to warn neighboring plants of impending threats, allowing them to preemptively activate their defense systems.[4] It also functions as a mobile phloem-based signal within the plant, traveling from the site of infection to distal tissues to initiate a systemic immune response.[1][5] Given its central role in plant immunity, the accurate quantification of MeSA in plant tissues is essential for studying plant-pathogen interactions, stress physiology, and for developing novel strategies for crop protection.

This compound Signaling Pathway in Plant Defense

The establishment of Systemic Acquired Resistance (SAR) involves a sophisticated signaling cascade where salicylic acid (SA) and this compound (MeSA) are central players. Following a localized pathogen infection, SA levels increase in the infected leaves. The enzyme SA carboxyl methyltransferase (SAMT) then converts SA into the more mobile MeSA.[3][5] MeSA is transported through the phloem to systemic, uninfected parts of the plant. In these distal tissues, the enzyme SA-binding protein 2 (SABP2) demethylates MeSA, converting it back into active SA.[3][5] This elevation of SA in systemic tissues triggers the expression of pathogenesis-related (PR) genes, leading to the establishment of a plant-wide state of enhanced immunity, or SAR.[4] The pathway is also subject to negative regulation; for instance, the enzyme UGT71C3 can glucosylate MeSA, modulating its availability and fine-tuning the defense response.[3][6]

Methyl_Salicylate_Signaling_Pathway cluster_local Local Infected Tissue cluster_transport Phloem Transport cluster_systemic Systemic (Distal) Tissue Pathogen Pathogen Infection SA_local Salicylic Acid (SA) Pathogen->SA_local SAMT SAMT (SA Methyltransferase) SA_local->SAMT MeSA_local This compound (MeSA) SAMT->MeSA_local UGT71C3 UGT71C3 MeSA_local->UGT71C3 MeSA_transport Mobile MeSA Signal MeSA_local->MeSA_transport MeSAG MeSA-Glucoside (Inactive Storage) UGT71C3->MeSAG MeSA_systemic This compound (MeSA) MeSA_transport->MeSA_systemic SABP2 SABP2 (MeSA Esterase) MeSA_systemic->SABP2 SA_systemic Salicylic Acid (SA) SABP2->SA_systemic PR_genes Pathogenesis-Related (PR) Gene Expression SA_systemic->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

Caption: this compound signaling pathway in plant defense.

Experimental Protocols for MeSA Quantification

Accurate quantification of MeSA requires robust methods for extraction from complex plant matrices followed by sensitive analytical detection. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most common and reliable techniques employed.

Protocol 1: GC-MS Quantification using Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for analyzing volatile compounds like MeSA and minimizes solvent use. It combines extraction and pre-concentration into a single step.[7]

Materials:

  • Plant tissue (leaves, roots, etc.)

  • Liquid nitrogen

  • Mortar and pestle

  • 20 mL headspace vials with septa

  • HS-SPME autosampler or manual holder

  • SPME fiber (e.g., 100 µm polydimethylsiloxane)

  • GC-MS system

  • Internal standard (e.g., deuterated MeSA or another suitable volatile)

Procedure:

  • Sample Collection & Preparation:

    • Harvest plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7][8]

    • Accurately weigh 0.5 - 1.0 g of the powdered tissue into a 20 mL headspace vial.[8]

  • Internal Standard Spiking:

    • Add a known amount of internal standard solution to the vial. This is crucial for accurate quantification.

  • Headspace Sampling (SPME):

    • Immediately seal the vial with a septum cap.

    • Place the vial in a heating block or the autosampler incubator (e.g., at 60°C for 30 minutes) to facilitate the release of volatiles into the headspace.

    • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.[7]

  • GC-MS Analysis:

    • Retract the fiber and immediately insert it into the heated GC injection port for thermal desorption of the analytes onto the column.

    • Example GC-MS Conditions:

      • Injector: Splitless mode, 250°C.

      • Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

      • Oven Program: Initial temperature of 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • MS Detector: Electron Ionization (EI) mode at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions for MeSA (e.g., m/z 152, 120, 92) and the internal standard.[9]

  • Quantification:

    • Create a calibration curve by analyzing standards of known MeSA concentrations (spiked into a blank matrix if possible) versus the internal standard.

    • Calculate the concentration of MeSA in the sample by comparing the peak area ratio of MeSA to the internal standard against the calibration curve.

Protocol 2: HPLC-DAD Quantification after Solvent Extraction

This protocol is suitable for labs equipped with HPLC systems and can be adapted to measure both MeSA and its non-volatile precursor, salicylic acid, in the same run.[10][11]

Materials:

  • Plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent (e.g., Methanol or Acetonitrile)[12]

  • Centrifuge and tubes

  • Syringe filters (0.45 µm)

  • HPLC system with a Diode Array Detector (DAD) or UV detector

  • C8 or C18 reverse-phase HPLC column[13][14]

  • Internal standard (e.g., a structurally similar compound not present in the plant)

Procedure:

  • Sample Collection & Preparation:

    • Harvest and flash-freeze plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder.

  • Solvent Extraction:

    • Weigh approximately 0.5 g of powdered tissue into a centrifuge tube.[8]

    • Add 2.5 mL of extraction solvent (e.g., 100% methanol).[8] Add a known amount of internal standard.

    • Vortex thoroughly and sonicate for 20 minutes to ensure complete extraction.[14]

    • Centrifuge at 10,000 x g for 15 minutes to pellet cell debris.[14]

  • Sample Cleanup:

    • Carefully transfer the supernatant to a new tube.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Example HPLC Conditions:

      • Column: C8 column (4.6 x 250 mm, 5 µm).[13]

      • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 65:35 v/v) with 0.1% formic or acetic acid.[11][15]

      • Flow Rate: 1.0 mL/min.[11]

      • Column Temperature: 35°C.[11]

      • Injection Volume: 20 µL.

      • Detector: DAD set to monitor at a wavelength of 230 nm or 304 nm.[11][15] this compound should elute at a specific retention time (e.g., ~3.8 minutes under certain conditions).[11]

  • Quantification:

    • Prepare a calibration curve using standard solutions of MeSA of known concentrations.

    • Quantify MeSA in the plant extract by comparing its peak area to the calibration curve. The internal standard is used to correct for variations in extraction efficiency and injection volume.

Experimental Workflow Diagrams

GCMS_Workflow start Plant Tissue Collection step1 Flash Freeze & Grind in Liquid N2 start->step1 step2 Weigh into Headspace Vial step1->step2 step3 Spike with Internal Standard step2->step3 step4 Incubate & Perform HS-SPME step3->step4 step5 Thermal Desorption in GC Inlet step4->step5 step6 GC-MS Analysis (SIM Mode) step5->step6 end Data Analysis & Quantification step6->end

Caption: Experimental workflow for GC-MS analysis of MeSA.

HPLC_Workflow start Plant Tissue Collection step1 Flash Freeze & Grind in Liquid N2 start->step1 step2 Solvent Extraction (e.g., Methanol) step1->step2 step3 Spike with Internal Standard step2->step3 step4 Sonicate & Centrifuge step3->step4 step5 Collect & Filter Supernatant (0.45 µm) step4->step5 step6 HPLC-DAD Analysis step5->step6 end Data Analysis & Quantification step6->end

Caption: Experimental workflow for HPLC-DAD analysis of MeSA.

Summary of Quantitative Data

The concentration of MeSA in plant tissues can vary significantly depending on the plant species, tissue type, and the presence of biotic or abiotic stress.

Plant SpeciesTissueConditionMethodMeSA ConcentrationReference
Tomato (Lycopersicon esculentum)LeavesTobacco Mosaic Virus (TMV) InfestedGC-MS-HS-SPME> 2.0 µg/g FW[7]
Tomato (Lycopersicon esculentum)LeavesControl (Healthy)GC-MS-HS-SPMENot Detected[7]
Various (Polygalaceae family)Roots/AerialNormalHPLC-DAD14.1 - 126.9 µg/g[10]
Tomato (Solanum lycopersicum)LeavesTMV Defense ResponseTD-GC-MSLarge amounts produced (not quantified)[16]

Method Detection Limits:

MethodDetection LimitReference
GC-MS-HS-SPME10 ng/g Fresh Weight[7]
TD-GC-MS0.08 ng/mg (80 ng/g) Fresh Weight[16]

References

Application Notes and Protocols for Controlled Release of Methyl Salicylate in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate (MeSA) is a naturally occurring volatile organic compound that plays a crucial role in plant defense mechanisms. It is a key signaling molecule in Systemic Acquired Resistance (SAR), a plant's induced defense response against a broad spectrum of pathogens. The exogenous application of MeSA can prime plants for enhanced defense, but its high volatility and potential for rapid degradation limit its efficacy in agricultural settings. Controlled-release formulations offer a promising solution by protecting MeSA from premature degradation and ensuring its sustained release over an extended period, thereby maximizing its protective effects.

These application notes provide detailed protocols for the formulation of this compound using three common encapsulation techniques: alginate beads, chitosan nanoparticles, and complex coacervation with gelatin and gum arabic. The notes also include a summary of formulation parameters, release kinetics, and the signaling pathway of MeSA in plants.

Data Presentation

Table 1: Formulation Parameters for Controlled-Release this compound
Formulation TypeCore MaterialWall Material(s)Encapsulation MethodKey Formulation Parameters
Alginate Hydrogel/Beads This compoundSodium Alginate, Calcium ChlorideIonic Gelation1.9% (w/v) Sodium Alginate, 2.2% (w/v) Calcium Chloride, 1.9:1 Core-to-Wall Ratio, 0.15% (v/v) Tween-80[1]
Chitosan Nanoparticles This compoundChitosan, Sodium Tripolyphosphate (TPP)Ionic GelationChitosan concentration, TPP concentration, Chitosan:TPP ratio, pH
Gelatin-Gum Arabic Microcapsules This compoundGelatin, Gum ArabicComplex Coacervation3g Gelatin in 50mL water, 3g Gum Arabic in 100mL water, 3mL this compound, pH adjusted to ~4.0-4.5[2]
Table 2: Cumulative Release of this compound from Alginate Beads
Time (Days)Cumulative Release (%)
1~10
5~30
10~55
15~75
20~90
25~98

(Data extrapolated from graphical representation in a relevant study.)

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Alginate Beads via Ionic Gelation

This protocol is adapted from a method for preparing this compound hydrogel for inhibiting potato tuber sprouting[1].

Materials:

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • This compound (MeSA)

  • Tween-80

  • Distilled Water

  • Magnetic stirrer

  • Syringe with a needle

Procedure:

  • Prepare a 1.9% (w/v) sodium alginate solution by dissolving the required amount of sodium alginate in distilled water with continuous stirring until a homogenous solution is formed.

  • Add 0.15% (v/v) of Tween-80 to the sodium alginate solution and mix thoroughly.

  • Add this compound to the solution at a core-to-wall (MeSA:Sodium Alginate) ratio of 1.9:1 and stir at 1000 rpm for 10 minutes to form a stable emulsion.

  • Prepare a 2.2% (w/v) calcium chloride solution in a separate beaker.

  • Draw the MeSA-alginate emulsion into a syringe.

  • Extrude the emulsion dropwise into the calcium chloride solution from a height of approximately 10-15 cm. Alginate beads will form instantaneously upon contact with the CaCl₂ solution.

  • Allow the beads to cure in the CaCl₂ solution for 30 minutes to ensure complete cross-linking.

  • Collect the beads by filtration and wash them with distilled water to remove any unreacted calcium chloride and surface-adhered MeSA.

  • Dry the beads at room temperature or in a low-temperature oven.

Protocol 2: Preparation of this compound-Loaded Chitosan Nanoparticles via Ionic Gelation

This protocol is a general procedure for forming chitosan nanoparticles and can be adapted for MeSA encapsulation.

Materials:

  • Low molecular weight Chitosan

  • Acetic Acid

  • Sodium Tripolyphosphate (TPP)

  • This compound (MeSA)

  • Ethanol (as a solvent for MeSA)

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Prepare a chitosan solution (e.g., 0.1-0.5% w/v) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with stirring.

  • Prepare a TPP solution (e.g., 0.1-0.5% w/v) in distilled water.

  • Prepare a solution of this compound in ethanol. The concentration will depend on the desired loading capacity.

  • Add the MeSA-ethanol solution to the chitosan solution under constant stirring.

  • Add the TPP solution dropwise to the chitosan-MeSA mixture under continuous, moderate stirring.

  • Observe the formation of an opalescent suspension, indicating the formation of nanoparticles.

  • Continue stirring for 30 minutes to allow for the stabilization of the nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 12,000 rpm for 30 minutes).

  • Discard the supernatant and wash the nanoparticle pellet with distilled water to remove unreacted reagents.

  • Resuspend the nanoparticles in distilled water for storage or lyophilize for a dry powder formulation.

Protocol 3: Preparation of this compound-Loaded Gelatin-Gum Arabic Microcapsules via Complex Coacervation

This protocol is based on a method for the vehiculation of this compound from microcapsules[2].

Materials:

  • Gelatin (Type A or B)

  • Gum Arabic

  • This compound (MeSA)

  • Sodium Lauryl Sulfate (optional, as an emulsifier)

  • Citric Acid or Hydrochloric Acid (for pH adjustment)

  • Sodium Hydroxide (for pH adjustment)

  • Glutaraldehyde (as a cross-linking agent)

  • Distilled Water

  • Homogenizer or high-speed stirrer

  • Thermostated water bath

Procedure:

  • Prepare a gelatin solution (e.g., 3g in 50mL of distilled water) by dissolving the gelatin in warm water (around 40-50°C) with stirring.

  • Prepare a gum arabic solution (e.g., 3g in 100mL of distilled water) in a separate beaker.

  • Prepare an oil phase by emulsifying this compound (e.g., 3mL) in a small volume of water, optionally with an emulsifier like sodium lauryl sulfate.

  • Add the oil phase to the gelatin solution and homogenize at high speed (e.g., 5000-10000 rpm) to form a fine oil-in-water emulsion.

  • Slowly add the gum arabic solution to the emulsion while maintaining stirring.

  • Adjust the pH of the mixture to approximately 4.0-4.5 using citric acid or HCl. This will induce the coacervation process, where the gelatin and gum arabic form a complex that precipitates around the oil droplets.

  • Cool the mixture to below 10°C (e.g., in an ice bath) and maintain for about 1-2 hours to allow the coacervate walls to solidify.

  • Add a cross-linking agent, such as a few drops of glutaraldehyde, to harden the microcapsule walls. Adjust the pH to around 9.0 with NaOH before adding the cross-linker.

  • Continue stirring for several hours or overnight to complete the cross-linking reaction.

  • Collect the microcapsules by filtration or centrifugation, wash with distilled water, and then air-dry or freeze-dry.

Visualizations

Experimental Workflow for Formulation and Evaluation

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_application Agricultural Application MeSA This compound (Core Material) Encapsulation Encapsulation Process (Ionic Gelation / Coacervation) MeSA->Encapsulation Polymers Polymers (e.g., Alginate, Chitosan, Gelatin) Polymers->Encapsulation Formulation Controlled-Release Formulation Encapsulation->Formulation Size Particle Size & Morphology Formulation->Size EE Encapsulation Efficiency Formulation->EE Release In Vitro Release Kinetics Formulation->Release Plant Plant Treatment Formulation->Plant Assay Efficacy Assay (e.g., Disease Resistance) Plant->Assay Data Data Analysis Assay->Data SAR_pathway cluster_local Local Infected Leaf cluster_transport Transport cluster_systemic Systemic (Distal) Leaf Pathogen Pathogen Attack SA_local Salicylic Acid (SA) Accumulation Pathogen->SA_local SAMT SA Methyltransferase (SAMT) SA_local->SAMT MeSA_local This compound (MeSA) SAMT->MeSA_local Phloem Phloem MeSA_local->Phloem Mobile Signal MeSA_systemic This compound (MeSA) Phloem->MeSA_systemic SABP2 MeSA Esterase (e.g., SABP2) MeSA_systemic->SABP2 SA_systemic Salicylic Acid (SA) SABP2->SA_systemic NPR1 NPR1 Activation SA_systemic->NPR1 TGA TGA Transcription Factors NPR1->TGA PR_genes Pathogenesis-Related (PR) Gene Expression TGA->PR_genes SAR Systemic Acquired Resistance (SAR) PR_genes->SAR

References

Troubleshooting & Optimization

Technical Support Center: Methyl Salicylate Synthesis via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methyl salicylate through Fischer esterification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in the Fischer esterification of salicylic acid?

A1: The most common reason for low yields is the reversible nature of the Fischer esterification reaction.[1][2] To achieve a high yield of this compound, the reaction equilibrium must be shifted towards the product side. This can be accomplished by using an excess of one of the reactants, typically methanol, or by removing water as it is formed.[2][3]

Q2: What is the role of the strong acid catalyst, such as sulfuric acid?

A2: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), serves two main purposes. Firstly, it protonates the carbonyl oxygen of the salicylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2][3][4] Secondly, it facilitates the dehydration of the tetrahedral intermediate, which is a crucial step in forming the ester.[1][3]

Q3: Can other catalysts be used instead of sulfuric acid?

A3: Yes, other catalysts can be employed. While sulfuric acid is common, solid acid catalysts like sulfated zirconia or functionalized silica are also effective and can simplify product purification.[5][6][7] Additionally, some studies have explored the use of Brønsted acidic ionic liquids, particularly in microwave-assisted synthesis.[7]

Q4: What are the potential side reactions that can lower the yield of this compound?

A4: A possible side reaction is the polymerization of salicylic acid, where the phenol group of one molecule reacts with the carboxylic acid group of another.[8] This can result in the formation of a white solid precipitate.[8] Ensuring that the reaction conditions favor the esterification with methanol can help minimize this.

Q5: How can I effectively remove unreacted salicylic acid and the sulfuric acid catalyst from the final product?

A5: A common and effective method is to wash the organic layer with a solution of sodium bicarbonate (NaHCO₃).[9][10][11] The sodium bicarbonate will neutralize the acidic catalyst and convert any unreacted salicylic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Reversible Reaction Equilibrium: The reaction has reached equilibrium with significant amounts of reactants remaining.[1][2][12] 2. Incomplete Reaction: The reaction time or temperature was insufficient. 3. Loss of Product During Workup: this compound was lost during the extraction or purification steps.[8][13] 4. Side Reactions: Polymerization of salicylic acid may have occurred.[8]1. Shift the Equilibrium: Use a large excess of methanol (it can also serve as the solvent).[1][2] Alternatively, remove water as it forms using a Dean-Stark apparatus.[2] 2. Optimize Reaction Conditions: Increase the reflux time or ensure the reaction temperature is maintained at the boiling point of methanol.[1] 3. Improve Workup Technique: Ensure complete extraction with a suitable organic solvent and minimize transfers. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate.[1][8] 4. Review Reaction Setup: Ensure proper mixing and temperature control to favor the desired esterification.
Presence of Solid Precipitate in the Reaction Mixture 1. Unreacted Salicylic Acid: The salicylic acid did not fully dissolve or react. 2. Polymerization of Salicylic Acid: A side reaction may have led to the formation of a salicylic acid polymer.[8]1. Ensure Complete Dissolution: Stir the mixture of salicylic acid and methanol until all the solid has dissolved before adding the catalyst.[1][13] 2. Optimize Reaction Conditions: Maintain appropriate temperature and consider adjusting the catalyst concentration.
Product Fails to Separate from the Aqueous Layer 1. Insufficient Extraction: The volume or number of extractions with the organic solvent was inadequate. 2. Emulsion Formation: An emulsion may have formed between the organic and aqueous layers.1. Increase Extraction Efficiency: Perform multiple extractions with a non-polar solvent like dichloromethane.[3][11] 2. Break the Emulsion: Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
Final Product is Acidic 1. Incomplete Neutralization: Residual sulfuric acid or unreacted salicylic acid is present in the product.1. Thorough Washing: Wash the organic layer with a 5% sodium bicarbonate solution until the evolution of CO₂ gas ceases.[3][11] This indicates that all the acid has been neutralized.

Experimental Protocols

Standard Fischer Esterification of Salicylic Acid
  • Reactant Preparation: In a round-bottom flask, combine 0.65 g of salicylic acid with 10.0 mL of methanol.[1] Stir the mixture until the salicylic acid is completely dissolved.[1]

  • Catalyst Addition: While stirring, slowly add 0.75 mL of concentrated sulfuric acid to the solution.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil for approximately 75 minutes.[1] The temperature should be maintained around 100°C.[1]

  • Cooling and Extraction: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Add an organic solvent like dichloromethane and an equal volume of water for extraction.[3][11]

  • Washing: Separate the organic layer and wash it with a 5% sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Drying and Isolation: Dry the organic layer with a drying agent such as anhydrous sodium sulfate.[1] Decant or filter the solution to remove the drying agent, and then evaporate the solvent to obtain the this compound product.

Data Presentation

Effect of Catalyst Amount on Salicylic Acid Conversion
Catalyst Amount (g)Salicylic Acid Conversion (%)Selectivity for this compound (%)
0.146.7>99.0
0.2Not Specified>99.0
0.3Not Specified>99.0
0.4~94.0>99.0
0.594.1>99.0

Data adapted from a study using a Ce(SO₄)₂ catalyst.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Mix Salicylic Acid and Methanol B Add Sulfuric Acid (Catalyst) A->B C Reflux Mixture B->C D Cool and Extract with Organic Solvent C->D E Wash with NaHCO3 Solution D->E F Dry Organic Layer E->F G Isolate Product F->G troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield? Equilibrium Equilibrium Issue Start->Equilibrium Yes Conditions Suboptimal Conditions (Time/Temp) Start->Conditions Yes Workup Product Loss During Workup Start->Workup Yes ShiftEq Use Excess Methanol or Remove Water Equilibrium->ShiftEq Optimize Increase Reaction Time or Ensure Proper Temp Conditions->Optimize RefineWorkup Improve Extraction and Drying Technique Workup->RefineWorkup

References

"troubleshooting low recovery of methyl salicylate in steam distillation"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low recovery of methyl salicylate during steam distillation experiments.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the steam distillation of this compound.

Problem: Low or No Recovery of this compound

Low recovery of this compound is a frequent issue. The following sections break down the potential causes and provide step-by-step solutions.

Is the distillation setup assembled correctly and free of leaks?

An improper setup can lead to the loss of volatile product.

  • Solution: Ensure all glassware joints are securely clamped and properly sealed. Check for any cracks or chips in the glassware that could lead to vapor leakage.

Are you using the appropriate amount of starting material?

The extraction of essential oils often requires a significant amount of plant material to yield a substantial amount of product.[1]

  • Solution: If extracting from a natural source like wintergreen leaves, ensure a sufficient quantity is used. For synthetic preparations, verify the initial amount of crude this compound used for purification.[2]

Is the distillation proceeding too quickly or too slowly?

The rate of distillation can impact the efficiency of separation.

  • Solution: Adjust the heating mantle or steam generator to maintain a steady, controlled distillation rate. Avoid excessively rapid boiling, which can lead to co-distillation of impurities and potential loss of product, and avoid a rate that is too slow, which can unnecessarily prolong the experiment and increase the risk of thermal degradation.

Have you observed any signs of thermal degradation?

This compound can decompose at high temperatures, leading to a dark-colored distillate and reduced yield.[3]

  • Solution: Monitor the temperature of the distilling flask. Steam distillation is advantageous because it allows for the distillation of compounds at temperatures below their boiling points.[4] If charring or darkening of the material in the distilling flask is observed, reduce the heat input. Consider using vacuum distillation to lower the boiling point further if thermal sensitivity is a major concern.[3]

Frequently Asked Questions (FAQs)

Q1: Why is my distillate cloudy or milky?

A cloudy or milky appearance in the distillate is often due to the formation of an emulsion of this compound in water.[5] this compound has very limited solubility in water.[6][7][8][9][10]

  • Answer: This is a common observation and not necessarily indicative of a problem. The this compound can be separated from the aqueous layer through solvent extraction. Adding a saturated salt solution (salting out) can help break the emulsion and improve separation.[5]

Q2: My yield of this compound is significantly lower than expected. Could hydrolysis be the cause?

Yes, hydrolysis of the ester can dramatically reduce the yield of this compound, especially under basic conditions.[11][12]

  • Answer: this compound can be hydrolyzed back to salicylic acid and methanol in the presence of a base.[13][14][15] This is why using a basic solution during steam distillation of this compound is not recommended.[12] Ensure the distillation mixture is neutral or slightly acidic. If you suspect hydrolysis has occurred, you can acidify the distillation residue to see if salicylic acid precipitates.

Q3: What is the optimal method for recovering the distilled this compound from the aqueous distillate?

Solvent extraction is the standard and most effective method for isolating this compound from the distillate.

  • Answer: Use a non-polar organic solvent in which this compound is highly soluble, such as diethyl ether or methylene chloride.[2][4] Perform multiple extractions with smaller volumes of solvent for the best recovery. The combined organic layers should then be dried over an anhydrous salt like sodium sulfate or magnesium sulfate before the solvent is removed by evaporation.[4][16]

Q4: What are the key physical properties of this compound that are relevant to its steam distillation?

Understanding the physical properties of this compound is crucial for a successful distillation.

  • Answer: Key properties are summarized in the table below. Its high boiling point necessitates steam distillation for purification at a lower temperature. Its low water solubility is the reason it forms a separate phase in the distillate.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Weight 152.15 g/mol [6]
Boiling Point 222.2 °C[6]
Melting Point -8.6 °C[6]
Density 1.174 g/cm³[6]
Appearance Colorless to pale yellow liquid[6]
Odor Characteristic wintergreen[6]
Solubility in Water Very slightly soluble (0.74 g/L at 30°C)[7]
Solubility in Organic Solvents Soluble in ethanol, methanol, ether, and chloroform[6][9]

Table 2: Typical Experimental Parameters for this compound Steam Distillation

ParameterRecommended Value/ProcedureSource
Starting Material (Crude) ~2 g[2]
Water Volume 18 mL[2]
Distillation Endpoint Collect distillate until it is clear or most of the water has distilled[2]
Extraction Solvent Methylene chloride or diethyl ether[2][4]
Extraction Procedure Two extractions with 15 mL of solvent each[2]
Drying Agent Anhydrous magnesium sulfate or sodium sulfate[2][4][16]

Experimental Protocols

Protocol 1: Steam Distillation of Crude this compound

This protocol is adapted from a standard laboratory procedure for the purification of synthesized this compound.[2]

  • Apparatus Setup: Assemble a simple distillation apparatus.

  • Charging the Flask: In a 50 or 100 mL round-bottom flask, combine approximately 2 g of crude this compound, 18 mL of water, and a few boiling stones.

  • Distillation: Heat the mixture using a heating mantle. The this compound will co-distill with the water at a temperature near 100°C.

  • Collection: Collect the distillate in a receiving flask until the distillate runs clear or the majority of the water has been distilled over.

  • Extraction:

    • Transfer the distillate to a separatory funnel.

    • Extract the aqueous layer twice with 15 mL portions of methylene chloride.

    • Combine the organic extracts.

  • Drying and Isolation:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Decant or filter the dried solution into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Quantification: Weigh the flask containing the purified product to determine the final mass and calculate the percent recovery.

Mandatory Visualizations

Troubleshooting_Workflow start Low this compound Recovery check_setup Check Distillation Setup for Leaks start->check_setup leaks_found Leaks Found? check_setup->leaks_found seal_leaks Seal Leaks and Re-run leaks_found->seal_leaks Yes no_leaks No Leaks leaks_found->no_leaks No end Improved Recovery seal_leaks->end check_hydrolysis Potential for Hydrolysis? no_leaks->check_hydrolysis basic_conditions Basic Conditions Present check_hydrolysis->basic_conditions Yes no_hydrolysis Neutral/Acidic Conditions check_hydrolysis->no_hydrolysis No neutralize Neutralize/Acidify and Re-run basic_conditions->neutralize neutralize->end check_temp Signs of Thermal Degradation? no_hydrolysis->check_temp degradation Degradation Observed check_temp->degradation Yes no_degradation No Degradation check_temp->no_degradation No reduce_heat Reduce Heat Input degradation->reduce_heat reduce_heat->end check_extraction Review Extraction Protocol no_degradation->check_extraction extraction_issue Inefficient Extraction? check_extraction->extraction_issue optimize_extraction Optimize Extraction (e.g., more extractions, salting out) extraction_issue->optimize_extraction Yes good_extraction Extraction Protocol is Sound extraction_issue->good_extraction No optimize_extraction->end good_extraction->end

Caption: Troubleshooting workflow for low this compound recovery.

Steam_Distillation_Workflow start Start: Crude this compound setup Assemble Steam Distillation Apparatus start->setup distill Co-distill with Water setup->distill collect Collect Aqueous Distillate (this compound Emulsion) distill->collect extract Solvent Extraction (e.g., with Diethyl Ether) collect->extract separate Separate Organic and Aqueous Layers extract->separate dry Dry Organic Layer (e.g., with Na2SO4) separate->dry evaporate Evaporate Solvent dry->evaporate end End: Purified this compound evaporate->end

Caption: Experimental workflow for this compound purification.

References

Technical Support Center: Optimizing Mobile Phase for Methyl Salicylate Separation in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the separation of methyl salicylate using reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 or C8 column?

A common starting point for separating this compound on C18 or C8 columns is a mixture of an organic solvent and acidified water. Methanol or acetonitrile are typical organic modifiers.[1][2][3][4][5] An acidic modifier like phosphoric acid, acetic acid, or formic acid is often added to the aqueous phase to ensure good peak shape.[1][2][4][6]

Q2: Should I use isocratic or gradient elution for this compound analysis?

The choice between isocratic and gradient elution depends on the complexity of your sample matrix.[7][8][9]

  • Isocratic elution , which uses a constant mobile phase composition, is often sufficient for simple assays and quality control where this compound is the main component.[2][4][8] It is valued for its simplicity, reproducibility, and stable baseline.[7][8]

  • Gradient elution , where the mobile phase composition changes during the run, is preferable for complex mixtures containing compounds with a wide range of polarities.[7][9][10] This method can improve peak resolution and reduce analysis time for complex samples.[9][10]

Q3: How does the pH of the mobile phase affect the separation of this compound?

The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[11][12][13] While this compound itself is not readily ionizable, its primary hydrolysis product, salicylic acid, is. Salicylic acid has a pKa of approximately 2.97. To ensure reproducible retention and sharp peaks for salicylic acid, it is recommended to keep the mobile phase pH at least 2 units below its pKa (i.e., pH < ~1.0) or above its pKa.[14][15] However, for practical purposes and column stability, a low pH around 2.5-3.0 is commonly used.[4][6] Maintaining a consistent, low pH suppresses the ionization of salicylic acid, leading to better retention and peak shape.[14]

Q4: What are the common organic solvents and acids used, and why?

  • Organic Solvents: Acetonitrile and methanol are the most common organic solvents in reverse-phase HPLC.[11] Acetonitrile generally offers lower viscosity and better UV transparency. Methanol is a cost-effective alternative.[16] The choice can affect the selectivity of the separation.[17]

  • Acids: Phosphoric acid, formic acid, and acetic acid are frequently used to control the pH of the mobile phase.[1][2][6] Phosphoric acid is a non-volatile buffer ideal for UV detection, while formic and acetic acids are volatile and compatible with mass spectrometry (MS) detectors.[1]

Troubleshooting Guide

Q5: My this compound peak is tailing. What are the possible causes and solutions?

Peak tailing for a specific compound can be caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on the silica packing.[18][19]

  • Solution 1: Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% phosphoric acid or acetic acid) to the mobile phase can suppress the ionization of free silanols on the column packing material, minimizing these secondary interactions.[20]

  • Solution 2: Use a Different Column: Employ a column with high-purity silica and advanced end-capping (often labeled as "low-bleed" or having reduced silanol activity) to minimize tailing for basic or polar compounds.[1][18]

  • Solution 3: Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of the sample.[15][19]

Q6: I am observing split peaks for this compound. What should I investigate?

Split peaks can arise from several issues, including problems with the sample solvent, column contamination, or a partially blocked frit.[15]

  • Solution 1: Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than your mobile phase.[15] Dissolving the sample directly in the initial mobile phase is the best practice.

  • Solution 2: Check for Column Contamination/Void: A void at the head of the column or contamination can cause the sample band to split. Try reversing and flushing the column (if permitted by the manufacturer) or replacing it if the problem persists.[15]

  • Solution 3: Evaluate Mobile Phase pH: If the mobile phase pH is very close to the pKa of an analyte, both ionized and non-ionized forms can exist, potentially causing a split or broadened peak. This is more relevant for impurities like salicylic acid.[15]

Q7: My retention times are drifting or shifting between injections. What is the cause?

Unstable retention times are often due to issues with the mobile phase preparation or the HPLC system itself.

  • Solution 1: Ensure Proper Mobile Phase Preparation: Inconsistently prepared mobile phase, such as inaccurate mixing or pH adjustment, can lead to shifts in retention time.[15] Always use precise measurements.

  • Solution 2: Degas the Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump, leading to flow rate fluctuations and retention time variability. Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.[16]

  • Solution 3: Allow for Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence, especially when using gradient elution.[9] The system needs time to return to the initial conditions after each run.

Q8: I have poor resolution between this compound and an impurity. How can I improve it?

Improving resolution involves optimizing the selectivity, efficiency, or retention of the chromatographic system.

  • Solution 1: Adjust Organic Solvent Percentage: In reverse-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of the analytes, which may improve resolution.[17]

  • Solution 2: Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation and may resolve co-eluting peaks.

  • Solution 3: Modify the Mobile Phase pH: Changing the pH can significantly impact the retention of ionizable impurities like salicylic acid, thereby improving separation from the main this compound peak.[12]

  • Solution 4: Switch to a Gradient Method: If isocratic elution is not providing adequate separation for a complex sample, developing a shallow gradient can often improve the resolution of closely eluting peaks.[10]

Data Presentation

Table 1: Example Isocratic Mobile Phases for this compound Analysis
Organic SolventAqueous PhaseRatio (v/v)ColumnReference
MethanolWater with 1.0% Acetic Acid65:35Lichrosorb C8[2]
AcetonitrileDeionized water with Phosphoric Acid (pH 3)65:35Thermo Scientific ACCLAIM™ 120 C18[4]
MethanolWater70:30HiQ sil C18HS C18[3]
AcetonitrileWater with Phosphoric AcidMeCN, water, and phosphoric acidNewcrom R1[1]
AcetonitrileWater + 0.2% Triethylamine (pH 5 with Acetic Acid)45:55C8 Thermo hyperseal[5]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for this compound in a Cream Formulation[2]
  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 304 nm

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Sample Preparation: A sample of medicated cream is accurately weighed, dissolved in methanol with heating, cooled, and then diluted with the mobile phase. The final solution is filtered through a 0.45 µm membrane filter before injection.

Protocol 2: Isocratic RP-HPLC for Simultaneous Quantification with Other Actives[4]
  • Column: Thermo Scientific ACCLAIM™ 120 C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of deionized water (adjusted to pH 3 with phosphoric acid) and acetonitrile in a 35:65 (v/v) ratio.

  • Elution Mode: Isocratic

  • Flow Rate: 0.7 mL/min

  • Detection: UV at 205 nm

  • Column Temperature: 25°C

  • Method Notes: This method was developed for the simultaneous quantification of diclofenac diethylamine, this compound, and capsaicin.

Mandatory Visualizations

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision output output start Start: Define Separation Goals select_column Select Column (e.g., C18, C8) start->select_column initial_mp Select Initial Mobile Phase (e.g., 50:50 ACN:H2O) select_column->initial_mp isocratic_run Perform Isocratic Scouting Run initial_mp->isocratic_run eval_chrom Evaluate Chromatogram isocratic_run->eval_chrom good_sep Good Separation? eval_chrom->good_sep optimize Optimize Mobile Phase good_sep->optimize No final_method Final Method good_sep->final_method Yes adjust_organic Adjust % Organic Solvent optimize->adjust_organic adjust_ph Adjust pH (add acid) optimize->adjust_ph change_solvent Change Organic Solvent (ACN/MeOH) optimize->change_solvent consider_gradient Consider Gradient Elution optimize->consider_gradient adjust_organic->isocratic_run adjust_ph->isocratic_run change_solvent->isocratic_run consider_gradient->isocratic_run end End final_method->end

Caption: Workflow for RP-HPLC mobile phase optimization.

HPLC_Troubleshooting_Tree problem problem question question cause cause solution solution start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention Retention Time Shift? start->retention resolution Poor Resolution? start->resolution tailing Tailing or Fronting? peak_shape->tailing Yes split Split Peaks? peak_shape->split Yes rt_cause Cause: Mobile Phase Inconsistency / No Equilibration retention->rt_cause Yes res_cause Cause: Inadequate Selectivity resolution->res_cause Yes tailing_cause Cause: Secondary Interactions tailing->tailing_cause split_cause Cause: Sample Solvent Mismatch / Column Void split->split_cause tailing_solution Solution: Add Acid to Mobile Phase tailing_cause->tailing_solution split_solution Solution: Dissolve Sample in Mobile Phase split_cause->split_solution rt_solution1 Solution: Prepare Fresh Mobile Phase & Degas rt_cause->rt_solution1 rt_solution2 Solution: Increase Equilibration Time rt_cause->rt_solution2 res_solution1 Solution: Adjust % Organic Solvent res_cause->res_solution1 res_solution2 Solution: Switch to Gradient Elution res_cause->res_solution2

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Improving the Efficiency of Methyl Salicylate Glucosylation in Plant Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during methyl salicylate glucosylation experiments in plants.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Glucosylation Activity in In Vitro Assays

Potential Cause Troubleshooting Steps
Inactive Recombinant Enzyme - Verify Protein Expression and Purity: Run an SDS-PAGE gel to confirm the successful expression and purification of the UDP-glucosyltransferase (UGT). Look for a band at the expected molecular weight. - Check for Proper Folding: Incorrect protein folding can lead to inactivity. Try expressing the protein at a lower temperature (e.g., 16-20°C) to slow down translation and promote proper folding. - Ensure Proper Storage: Store purified enzymes at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can denature the protein.
Sub-optimal Assay Conditions - pH and Temperature: Ensure the reaction buffer is at the optimal pH and the incubation is carried out at the optimal temperature for your specific UGT. Most plant UGTs have optimal activity at neutral to slightly acidic pH and temperatures between 30-37°C.[1] - Cofactor Concentration: UDP-glucose is a critical cofactor. Ensure it is added at a sufficient concentration (typically 1-5 mM). Prepare fresh UDP-glucose solutions as they can degrade over time. - Inhibitors: Contaminants from the protein purification process (e.g., high concentrations of imidazole) can inhibit enzyme activity. Dialyze the purified protein extensively against the reaction buffer.
Substrate Issues - This compound Solubility: this compound has limited solubility in aqueous solutions. Prepare a stock solution in a suitable organic solvent (e.g., DMSO or ethanol) and ensure the final concentration of the solvent in the reaction mixture is low (typically <1%) to avoid enzyme inhibition. - Substrate Degradation: Ensure the this compound stock solution is fresh and has been stored properly to prevent degradation.

Issue 2: Inconsistent or Non-Reproducible Results in Systemic Acquired Resistance (SAR) Assays

Potential Cause Troubleshooting Steps
Biological Variability - Plant Growth Conditions: Maintain consistent and optimal growth conditions (light, temperature, humidity, and watering) for all plants used in the assay, as environmental stress can affect plant defense responses. - Plant Age: Use plants of the same age and developmental stage for all experiments, as SAR can vary with plant age.
Inoculation Technique - Pathogen Concentration: Use a consistent and appropriate concentration of the pathogen for both the primary and secondary inoculations. Titer the bacterial suspension before each experiment. - Infiltration Method: If using syringe infiltration, ensure a consistent area of the leaf is infiltrated without causing excessive damage. For spray-based assays, ensure even coverage of the plants.
Experimental Design - Acclimatization: Allow plants to acclimatize to the experimental conditions for a few days before starting the assay. - Controls: Always include appropriate controls, such as mock-inoculated plants, to accurately assess the induction of SAR.

Issue 3: Poor Peak Resolution or Low Sensitivity in HPLC Analysis

Potential Cause Troubleshooting Steps
Sub-optimal Chromatographic Conditions - Mobile Phase Composition: Optimize the mobile phase composition (e.g., the ratio of acetonitrile/methanol to water and the concentration of acidifiers like formic or acetic acid) to achieve better separation of this compound and its glucoside.[2] - Column Selection: Use a suitable C18 column with appropriate particle size and dimensions for your analysis.[2] - Flow Rate and Temperature: Adjust the flow rate and column temperature to improve peak shape and resolution.
Sample Preparation Issues - Incomplete Extraction: Ensure the extraction protocol efficiently recovers both this compound and its more polar glucoside. A two-phase extraction with an organic solvent followed by a more polar solvent might be necessary. - Sample Contamination: Filter all samples through a 0.22 µm filter before injecting them into the HPLC system to remove particulate matter that can clog the column and interfere with the analysis.
Detector Settings - Wavelength: Ensure the detector is set to the optimal wavelength for detecting both this compound and its glucoside. A diode-array detector (DAD) can be used to monitor a range of wavelengths simultaneously.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound glucosylation in Arabidopsis thaliana?

A1: In Arabidopsis thaliana, the primary enzyme responsible for the glucosylation of this compound is UGT71C3, a UDP-glycosyltransferase.[3][4] This enzyme specifically uses this compound as a substrate and does not show significant activity towards salicylic acid itself.[3][5]

Q2: How does the glucosylation of this compound affect plant defense?

A2: The glucosylation of this compound is a negative regulatory mechanism of the plant's systemic acquired resistance (SAR).[3][6] this compound is a mobile signal that is transported to distal parts of the plant to activate defense responses. By converting this compound to its inactive glucoside, UGT71C3 reduces the amount of the mobile signal, thereby dampening the SAR response.[3][5]

Q3: My recombinant UGT is expressed but is insoluble (forming inclusion bodies). How can I improve its solubility?

A3: To improve the solubility of your recombinant UGT, you can try the following:

  • Lower the induction temperature: Inducing protein expression at a lower temperature (e.g., 16-20°C) for a longer period can slow down protein synthesis and promote proper folding.

  • Use a different expression host: Some E. coli strains are specifically designed to aid in the folding of difficult proteins.

  • Co-express chaperones: Co-expressing molecular chaperones can assist in the correct folding of your target protein.

  • Use a solubility-enhancing fusion tag: Fusing a highly soluble protein, such as maltose-binding protein (MBP), to your UGT can improve its solubility.

Q4: What are the key parameters to consider when developing an in vitro UGT assay for this compound?

A4: Key parameters to consider include:

  • Enzyme concentration: Use a concentration of the purified UGT that results in a linear reaction rate over the desired time course.

  • Substrate concentration: Vary the concentration of this compound to determine the enzyme's kinetic parameters (Km and Vmax).

  • Cofactor (UDP-glucose) concentration: Ensure that UDP-glucose is not a limiting factor by using it at a saturating concentration (typically 1-5 mM).

  • Reaction time and temperature: Optimize the incubation time and temperature to ensure the reaction is in the linear range and the enzyme is stable.[1]

  • Buffer conditions: Use a buffer at the optimal pH for the enzyme's activity.

Q5: How can I quantify the products of the glucosylation reaction?

A5: The products of the glucosylation reaction, this compound and its glucoside, can be quantified using High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.[2][7][8] A standard curve for both compounds should be generated for accurate quantification.

Quantitative Data

Table 1: Kinetic Parameters of a Plant UGT

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)Reference
Rhodiola sachalinensis UGT72B14Tyrosol150 ± 2012.3 ± 0.8[9]

Note: This data is for a different UGT and substrate and is provided for illustrative purposes only.

Experimental Protocols

Protocol 1: Recombinant UGT Expression and Purification

This protocol is a general guideline for the expression and purification of a His-tagged plant UGT from E. coli.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the UGT gene insert.

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture overnight at the lower temperature.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme) and incubate on ice for 30 minutes. Sonicate the cell suspension to lyse the cells.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged UGT with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250 mM).

  • Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 2: In Vitro this compound Glucosylation Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM MgCl2

    • 2 mM UDP-glucose

    • 100 µM this compound (from a stock solution in DMSO)

    • 1-5 µg of purified recombinant UGT

    • Make up the final volume to 100 µL with sterile water.

  • Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of ice-cold methanol or acetonitrile.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis.

Protocol 3: HPLC Analysis of this compound and its Glucoside

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: Set the flow rate to 1 mL/min.

  • Detection: Monitor the absorbance at a wavelength of 304 nm.[2]

  • Quantification: Create a standard curve for both this compound and this compound-O-β-glucoside to quantify the amounts in the samples.

Visualizations

MeSA_Signaling_Pathway cluster_local Local Infected Tissue cluster_transport Phloem Transport cluster_systemic Systemic Uninfected Tissue SA Salicylic Acid (SA) SAMT SA Methyltransferase SA->SAMT Methylation MeSA_local This compound (MeSA) MeSA_transport Mobile MeSA MeSA_local->MeSA_transport Long-distance transport SAMT->MeSA_local MeSA_systemic This compound (MeSA) MeSA_transport->MeSA_systemic SABP2 SA-Binding Protein 2 (Esterase) MeSA_systemic->SABP2 Demethylation UGT71C3 UGT71C3 MeSA_systemic->UGT71C3 Glucosylation SA_systemic Salicylic Acid (SA) SAR Systemic Acquired Resistance (SAR) (e.g., PR gene expression) SA_systemic->SAR Activation MeSAG MeSA-O-β-glucoside (Inactive) MeSAG->SAR Inhibition SABP2->SA_systemic UGT71C3->MeSAG

Caption: this compound signaling pathway and its negative regulation by glucosylation.

Experimental_Workflow cluster_protein 1. Recombinant Protein Production cluster_assay 2. In Vitro Glucosylation Assay cluster_analysis 3. Product Analysis cluster_invivo 4. In Vivo Validation (Optional) Expression UGT Gene Expression in E. coli Purification Affinity Chromatography Purification Expression->Purification Verification SDS-PAGE & Purity Check Purification->Verification Reaction_Setup Set up Reaction: - Purified UGT - this compound - UDP-glucose Verification->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Stop Reaction (Methanol/Acetonitrile) Incubation->Termination HPLC_Analysis HPLC-UV/MS Analysis Termination->HPLC_Analysis Quantification Quantify MeSA and MeSA-glucoside HPLC_Analysis->Quantification Data_Analysis Data Interpretation Quantification->Data_Analysis SAR_Assay Systemic Acquired Resistance (SAR) Assay in Plants Data_Analysis->SAR_Assay Inform in vivo experiments Metabolite_Extraction Metabolite Extraction from Plant Tissue SAR_Assay->Metabolite_Extraction SAR_Quantification Quantify Pathogen Growth SAR_Assay->SAR_Quantification Metabolite_Quantification Quantify in vivo MeSA & MeSA-glucoside Metabolite_Extraction->Metabolite_Quantification

Caption: General experimental workflow for studying this compound glucosylation.

References

"challenges in ligating DNA for synthetic production of methyl salicylate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the ligation of DNA for the synthetic production of methyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What are the key genes involved in the synthetic production of this compound?

The biosynthesis of this compound from chorismate, a precursor available in many common host organisms, typically requires the expression of two key enzymes. Salicylic acid is synthesized from chorismate, and then salicylic acid methyltransferase (SAMT) catalyzes the final step, converting salicylic acid to this compound.[1][2] The specific genes for salicylic acid biosynthesis may vary depending on the chosen pathway and host organism.

Q2: I have successfully ligated my constructs, but I'm not seeing any this compound production. What could be the issue?

Several factors beyond successful ligation can impede this compound production. These include:

  • Codon Optimization: The gene encoding salicylic acid methyltransferase (SAMT), often sourced from plants, may not be efficiently translated in your host organism (e.g., E. coli or yeast).[3][4] Codon optimization of the SAMT gene to match the codon usage of your expression host can significantly improve protein expression and subsequent this compound yield.[3][4]

  • Precursor Availability: The intracellular concentration of the precursor, salicylic acid, might be a limiting factor. Supplementing the growth media with salicylic acid can sometimes boost this compound production.[3]

  • Toxicity of Salicylate: High concentrations of salicylic acid can be toxic to host cells, such as E. coli and yeast, potentially inhibiting growth and overall production.[5][6] It is crucial to balance precursor availability with potential toxicity.

  • Enzyme Activity: Ensure that the expressed SAMT enzyme is active. Issues with protein folding or the absence of necessary cofactors can lead to inactive enzymes.

Q3: Are there any known issues with the toxicity of the genes or products in the this compound pathway?

Yes, salicylic acid, the precursor to this compound, can be toxic to microbial hosts, potentially leading to growth inhibition or cell death.[5][6] This can be a significant challenge when engineering high levels of production. Strategies to mitigate this include using inducible promoters to control the timing of gene expression and optimizing the expression levels of the biosynthetic genes to avoid excessive accumulation of salicylic acid. In some cases, the expression of foreign genes, including those in the this compound pathway, can be inherently toxic to the host organism, leading to plasmid instability or cell death.[7][8]

Troubleshooting DNA Ligation

This section provides a step-by-step guide to troubleshoot common problems encountered during the DNA ligation stage of constructing your this compound production plasmid.

Problem 1: No or Very Few Colonies After Transformation
Possible Cause Troubleshooting Step
Inefficient Ligation Reaction - Verify DNA Concentrations: Accurately quantify your vector and insert DNA concentrations.[9] - Optimize Vector:Insert Molar Ratio: While a 3:1 molar ratio of insert to vector is a good starting point, this may need optimization.[10][11][12] Try a range of ratios from 1:1 to 10:1.[12][13] - Check Ligase and Buffer Activity: Ensure the T4 DNA ligase is not expired and has been stored correctly. The ATP in the ligation buffer is sensitive to freeze-thaw cycles; aliquot the buffer to minimize degradation.[10]
Problems with Competent Cells - Test Transformation Efficiency: Transform your competent cells with a control plasmid (e.g., uncut vector) to ensure they are viable and have a high transformation efficiency.
Incorrect Antibiotic Selection - Confirm Antibiotic Resistance: Double-check that you are using the correct antibiotic for your vector and that the plates were prepared with the correct concentration.
Degraded DNA - Visualize on a Gel: Run your digested vector and insert on an agarose gel to check for degradation or smearing.[9]
Problem 2: High Number of Colonies, but All are Background (Vector Self-Ligation)
Possible Cause Troubleshooting Step
Incomplete Vector Digestion - Increase Digestion Time/Enzyme: Increase the incubation time for your restriction digest or use more enzyme. - Purify Digested Vector: Gel purify the linearized vector to separate it from any uncut plasmid.[11]
Vector Re-ligation - Dephosphorylate the Vector: Treat the digested vector with a phosphatase (e.g., Calf Intestinal Phosphatase or Shrimp Alkaline Phosphatase) to remove the 5' phosphate groups, preventing self-ligation.[10] Ensure the phosphatase is completely inactivated or removed before the ligation step.[13]
Contamination with Undigested Plasmid - Perform a "Vector Only" Control Ligation: A ligation reaction with only the digested vector and ligase should yield very few colonies.[10][14] If you see many colonies, your vector preparation is likely contaminated with uncut plasmid.

Data Presentation

Table 1: Recommended Molar Ratios of Insert to Vector for Ligation

Ligation TypeRecommended Molar Ratio (Insert:Vector)Notes
Single Insert (Sticky Ends)1:1 to 10:1 (start with 3:1)[11][12][13]A 3:1 ratio is generally a good starting point for standard cloning.[10][12]
Single Insert (Blunt Ends)1:1 to 10:1 (higher ratios often better)Blunt-end ligations are less efficient; a higher concentration of insert can improve success rates.[12]
Multiple Inserts3:1 to 7:1 for each insertThe optimal ratio may need to be determined empirically.

Experimental Protocols

Standard DNA Ligation Protocol

This protocol is a general guideline for ligating a DNA insert into a plasmid vector.

Materials:

  • Purified, digested vector DNA

  • Purified, digested insert DNA

  • T4 DNA Ligase

  • 10X T4 DNA Ligase Buffer

  • Nuclease-free water

Procedure:

  • Set up the ligation reaction on ice. In a sterile microcentrifuge tube, add the following components in the order listed:

    • Nuclease-free water (to bring the final volume to 10 µL)

    • 1 µL of 10X T4 DNA Ligase Buffer

    • Calculated amount of vector DNA (e.g., 50-100 ng)

    • Calculated amount of insert DNA (to achieve the desired molar ratio)

    • 1 µL of T4 DNA Ligase[15][16]

  • Mix gently by pipetting up and down.

  • Incubate the reaction. For cohesive (sticky) ends, incubate at room temperature for 10 minutes to 1 hour, or at 16°C overnight.[16][17] For blunt ends, incubate at room temperature for at least 2 hours or at 16°C overnight.[16]

  • (Optional) Heat inactivate the ligase by incubating at 65°C for 10 minutes.[16]

  • Proceed to transformation. Use 1-5 µL of the ligation mixture to transform competent E. coli cells.[13]

Visualizations

This compound Biosynthesis Pathway

Methyl_Salicylate_Pathway Chorismate Chorismate Salicylic_Acid Salicylic_Acid Chorismate->Salicylic_Acid Salicylic Acid Biosynthesis Genes Methyl_Salicylate Methyl_Salicylate Salicylic_Acid->Methyl_Salicylate SAMT Ligation_Workflow cluster_prep DNA Preparation cluster_ligation Ligation cluster_downstream Downstream Processing Vector_Digestion Vector Digestion Purification Gel Purification Vector_Digestion->Purification Insert_Generation Insert Generation (PCR or Digestion) Insert_Generation->Purification Ligation_Reaction Set up Ligation Reaction (Vector, Insert, Ligase, Buffer) Purification->Ligation_Reaction Quantify DNA Transformation Transformation into Competent Cells Ligation_Reaction->Transformation Plating Plate on Selective Media Transformation->Plating Screening Colony Screening (Colony PCR, Restriction Digest) Plating->Screening Troubleshooting_No_Colonies Start No Colonies on Plate Check_Transformation Check Transformation Efficiency with Control Plasmid Start->Check_Transformation Check_Ligation Review Ligation Reaction Check_Transformation->Check_Ligation Colonies with Control Competent_Cells_Issue Problem with Competent Cells (Prepare fresh cells) Check_Transformation->Competent_Cells_Issue No Colonies with Control Antibiotic_Issue Incorrect Antibiotic (Verify antibiotic and concentration) Check_Transformation->Antibiotic_Issue No Colonies with Control Ligation_Failed Ligation Failed Check_Ligation->Ligation_Failed Check_Components Check Ligation Components: - Ligase/Buffer Activity - DNA Integrity - Vector:Insert Ratio Ligation_Failed->Check_Components

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Activities of Methyl Salicylate and Its Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of methyl salicylate and its glycosidic forms, supported by experimental data. The following sections detail the compounds' effects on key inflammatory mediators, the experimental protocols used for these assessments, and the underlying signaling pathways involved.

Comparative Efficacy in Modulating Inflammatory Markers

The anti-inflammatory potential of this compound and its glycosides has been evaluated using various in vitro and in vivo models. While direct head-to-head comparative studies are limited, this guide consolidates data from studies employing consistent cell lines and inflammatory stimuli to offer a comparative perspective. The primary focus is on the inhibition of pro-inflammatory cytokines and other mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for assessing anti-inflammatory activity.

In Vitro Anti-inflammatory Activity

The data presented in the following tables summarize the inhibitory effects of this compound glycosides on the production of key inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Cytokines by this compound Glycosides in LPS-stimulated RAW264.7 Cells

CompoundConcentration (µg/mL)TNF-α Inhibition (%)IL-1β Inhibition (%)IL-6 Inhibition (%)
J12122 0.311.21 ± 2.0853.58 ± 3.5661.81 ± 4.01
1.032.69 ± 3.2964.40 ± 7.3471.26 ± 6.46
3.056.46 ± 2.9875.67 ± 8.0273.15 ± 4.37
J12123 0.318.37 ± 2.4454.47 ± 6.9839.83 ± 5.42
1.039.92 ± 3.0956.93 ± 4.5153.92 ± 6.72
3.057.16 ± 6.3274.33 ± 7.8658.73 ± 6.78

Data compiled from Zhang et al., 2011.[1][2]

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound Glycosides in LPS-stimulated RAW264.7 Cells

CompoundConcentration (µg/mL)NO Inhibition (%)
J12122 1.045.90
3.056.20
J12123 1.037.45
3.051.72

Data compiled from Zhang et al., 2011.[1][2]

Studies on sodium salicylate, the active form of this compound, have also demonstrated its ability to suppress TNF-α production in LPS-stimulated macrophages.[3] However, a direct quantitative comparison with the glycosides from the available data is challenging due to differences in experimental conditions and reporting metrics.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW264.7.[4][5][6]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Experimental Procedure: Cells are seeded in 96-well or 6-well plates at a density of 1 x 10⁵ or 1 x 10⁶ cells/well, respectively.[5][7] After a pre-incubation period (typically 16-24 hours), the cells are pre-treated with various concentrations of the test compounds (this compound glycosides) for a specified duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; 0.2-1 µg/mL) for a further 18-24 hours to induce an inflammatory response.[5][6]

2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).[4][5][8]

  • Procedure:

    • After cell treatment, the culture supernatant is collected.[4]

    • The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are determined using commercially available ELISA kits according to the manufacturer's instructions.[4][5]

    • Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest overnight at 4°C.[4]

    • The plates are then washed and blocked to prevent non-specific binding.[4]

    • The collected culture supernatants and standards are added to the wells and incubated.[4]

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.[4]

    • A substrate solution is then added, which reacts with the enzyme to produce a colorimetric signal.[4]

    • The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.[5][8]

    • The cytokine concentrations in the samples are calculated from a standard curve.[8]

3. Measurement of Nitric Oxide (NO) Production:

  • Method: Griess Assay.[7]

  • Principle: This assay measures the concentration of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[7][9]

  • Procedure:

    • An equal volume of the cell culture supernatant is mixed with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[7]

    • The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.[10]

    • The absorbance of the resulting azo dye is measured at a wavelength of 540-550 nm.[10]

    • The nitrite concentration is determined by comparison with a standard curve prepared with known concentrations of sodium nitrite.[10]

In Vivo Anti-inflammatory Assay

1. Carrageenan-Induced Paw Edema in Rodents:

  • Model: This is a widely used and highly reproducible model of acute inflammation.[11][12]

  • Procedure:

    • Rodents (rats or mice) are administered the test compound (e.g., this compound derivatives) or a vehicle control, typically orally or intraperitoneally.[13]

    • After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan (typically 1% solution) is made into the right hind paw of the animal to induce localized inflammation and edema.[11][13] The contralateral paw may be injected with saline as a control.[11]

    • Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[14]

    • The anti-inflammatory effect is calculated as the percentage inhibition of the increase in paw volume in the treated group compared to the vehicle-treated control group.[12]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of salicylates and their glycosides are mediated through the modulation of key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the activation of IκB kinase (IKK), which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6.

This compound glycosides have been shown to inhibit the activation of the NF-κB pathway.[15] This inhibition is thought to occur by preventing the phosphorylation of IKK and p65, and by blocking the degradation of IκBα.[15]

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes NFkB->Pro_inflammatory_Genes activates transcription Methyl_Salicylate_Glycosides This compound Glycosides Methyl_Salicylate_Glycosides->IKK inhibits Methyl_Salicylate_Glycosides->IkBa inhibits degradation

Caption: NF-κB signaling pathway and points of inhibition by this compound glycosides.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. It comprises several kinases, including p38 and Extracellular signal-Regulated Kinase (ERK). Activation of these kinases by inflammatory stimuli leads to the downstream activation of transcription factors that regulate the expression of pro-inflammatory mediators.

This compound 2-O-β-D-lactoside (MSL), a derivative of natural salicylate, has been shown to inhibit the LPS-induced activation of the MAPK pathway by blocking the phosphorylation of p38 and ERK in RAW264.7 cells.[16][17] Sodium salicylate has also been found to alter MAPK signaling in LPS-stimulated macrophages, inhibiting the activation of ERK and SAPK/JNK.[3]

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 Upstream_Kinases->p38 phosphorylates ERK ERK Upstream_Kinases->ERK phosphorylates Transcription_Factors Transcription Factors p38->Transcription_Factors ERK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response MSL This compound Lactoside (MSL) MSL->p38 inhibits phosphorylation MSL->ERK inhibits phosphorylation

Caption: MAPK signaling pathway and inhibition by a this compound glycoside.

Conclusion

The available experimental data strongly indicate that this compound glycosides possess significant anti-inflammatory properties. They effectively inhibit the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as nitric oxide, in in vitro models of inflammation. The mechanism of action for these compounds involves the downregulation of major inflammatory signaling pathways, including NF-κB and MAPK.

While a direct, quantitative comparison with this compound is limited by the current literature, the glycosidic forms demonstrate potent anti-inflammatory effects. The addition of a sugar moiety may influence the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to altered efficacy and safety profiles. Further research involving direct comparative studies is warranted to fully elucidate the relative therapeutic potential of this compound and its various glycosides.

References

A Comparative Guide to the Validation of HPLC Methods for Methyl Salicylate Quantification in Cream

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of methyl salicylate in cream formulations. The objective is to offer a comparative analysis of different HPLC methodologies, alongside alternative analytical techniques, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a widely used active pharmaceutical ingredient (API) in topical analgesic formulations. Accurate and precise quantification of this compound in cream matrices is crucial for ensuring product quality, safety, and efficacy. HPLC is a prevalent analytical technique for this purpose due to its specificity, sensitivity, and robustness.[1] This guide evaluates and compares the performance of various reported HPLC methods and briefly discusses alternative approaches.

Comparison of Validated HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound in cream. The following tables summarize the key performance parameters of these methods, providing a basis for objective comparison.

Table 1: Chromatographic Conditions of Validated HPLC Methods

ParameterMethod 1Method 2Method 3
Column Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1]Thermo hyperseal C8 (250mm x 4.6mm 5µm)[2]Zorbax Eclipse Plus C8, 4.6 mm × 150 mm, 5 μm[3]
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1]Acetonitrile:Water (45:55, v/v) with 0.2% Triethylamine, pH 5 with Acetic Acid[2]Methanol:Water (65:35, v/v)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection Photodiode Array (PDA) at 304 nm[1]Refractive Index (RI)[2]UV at 230 nm[3]
Column Temp. 30°C[1]Not Specified35°C[3]
Injection Vol. 20 µL[1]10 µL[4]5 µL[3]
Run Time < 3.0 min[5]Not Specified9 min[3]

Table 2: Performance Characteristics of Validated HPLC Methods

Validation ParameterMethod 1Method 2Method 3
Linearity Range 25-175 µg/mL[1]2.4-9.6 mg/mL[2]25.10-149.68 µg/mL[3]
Correlation Coefficient (r²) 0.9999[1]0.9998[2]> 0.997[3]
Accuracy (% Recovery) 99.78-100.0%[1]Not Specified85-110% (at 100 µg/mL)[3]
Precision (RSD%) < 0.14% (Intra-day), < 0.23% (Inter-day)[6]Not Specified< 1.65%[3]
Limit of Detection (LOD) Not SpecifiedNot SpecifiedComparable to Shabir and Bradshaw (2011)[3]
Limit of Quantification (LOQ) Not SpecifiedNot SpecifiedComparable to Shabir and Bradshaw (2011)[3]
Specificity Confirmed by lack of interference from excipients[5]Confirmed by chromatograms of standards and inactive materials[4]Confirmed[3]
Robustness Variations in flow rate, mobile phase composition, and column temperature showed no significant effect.[1]Not SpecifiedNot Specified

Alternative Analytical Methods

While HPLC is a common choice, other techniques can also be employed for the quantification of this compound.

Gas Chromatography (GC)

Gas chromatography is a viable alternative for the analysis of volatile compounds like this compound. It often provides high resolution and sensitivity. One study developed a GC method for the simultaneous determination of this compound, menthol, thymol, and camphor in an ointment.

Comparison with HPLC:

  • Sample Preparation: GC may require derivatization for less volatile compounds, but for this compound, it can be relatively straightforward. HPLC sample preparation for creams typically involves an extraction step.[1][4]

  • Sensitivity: Both techniques can offer good sensitivity. One study suggested that an HPLC method was more sensitive than a GC method for the determination of thymol, a related compound.[7]

  • Simultaneous Analysis: Both HPLC and GC methods have been developed for the simultaneous analysis of this compound and other active ingredients in topical formulations.[2]

  • Instrumentation: The choice between HPLC and GC can also depend on the availability of instrumentation and laboratory expertise.

Near-Infrared Spectroscopy (NIR)

Near-infrared spectroscopy is a rapid and non-destructive analytical technique that can be used for the quantitative analysis of active ingredients in pharmaceutical products. A study demonstrated the use of NIR combined with partial least squares (PLS) regression to determine the content of this compound and menthol in an oil-based formulation.[8] This method offers the advantage of minimal sample preparation and high throughput, making it suitable for routine quality control.

Experimental Protocols

Below are detailed methodologies for a representative validated HPLC method for this compound quantification in cream.

HPLC Method Protocol (Based on Method 1)

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.[1]

  • Data acquisition and processing software.[1]

2. Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[1] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 304 nm.[1]

3. Standard Solution Preparation:

  • Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to obtain a stock solution of approximately 1000 µg/mL.[1]

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 25-175 µg/mL.[1]

4. Sample Preparation:

  • Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask.[1]

  • Add 20 mL of methanol and heat on a water bath until boiling to disperse the cream.[1]

  • Cool the flask to room temperature and dilute to volume with the mobile phase.[1]

  • Filter the sample solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

5. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.[6]

  • Accuracy: Perform recovery studies by spiking a placebo cream with known amounts of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[5]

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day.[6]

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment.[6]

  • Specificity: Analyze a placebo sample (cream base without the active ingredient) to ensure that there are no interfering peaks at the retention time of this compound.[5]

  • Robustness: Intentionally vary chromatographic parameters such as the flow rate (±0.2 mL/min), mobile phase composition (±5% organic), and column temperature (±5°C) and observe the effect on the results.[1]

Visualizations

HPLC Method Validation Workflow

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol (Column, Mobile Phase, etc.) start->protocol prep Prepare Standards & Samples protocol->prep system_suitability System Suitability Testing prep->system_suitability validation Method Validation linearity Linearity & Range validation->linearity accuracy Accuracy (% Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision specificity Specificity validation->specificity robustness Robustness validation->robustness lod_loq LOD & LOQ validation->lod_loq analysis Routine Sample Analysis validation->analysis If all parameters pass system_suitability->validation end End: Validated Method analysis->end

Caption: Workflow for the validation of an HPLC method.

Logical Relationship of Analytical Methods

Analytical_Methods quantification Quantification of This compound in Cream hplc HPLC quantification->hplc gc Gas Chromatography (GC) quantification->gc nir Near-Infrared (NIR) Spectroscopy quantification->nir hplc_adv Advantages: - Specificity - Robustness - Wide Applicability hplc->hplc_adv gc_adv Advantages: - High Resolution for Volatiles - Sensitivity gc->gc_adv nir_adv Advantages: - Rapid & Non-destructive - Minimal Sample Prep nir->nir_adv

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to the Platelet Inhibitory Effects of Methyl Salicylate and Acetylsalicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of methyl salicylate and acetylsalicylic acid concerning their mechanisms and efficacy in platelet inhibition. It is intended for researchers, scientists, and professionals in drug development, offering objective analysis supported by experimental data and methodologies.

Introduction and Overview

Acetylsalicylic acid, commonly known as aspirin, is the cornerstone of antiplatelet therapy for the prevention of cardiovascular and cerebrovascular thrombotic events.[1][2] Its mechanism of action is well-characterized and involves the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[3] this compound, the primary component of oil of wintergreen, is widely used in topical analgesic preparations. While structurally related to acetylsalicylic acid, its systemic effects on platelet function are less understood. Recent studies have demonstrated that topically applied this compound is absorbed systemically and can exert a significant inhibitory effect on platelet aggregation, prompting comparative analysis against the established standard, acetylsalicylic acid.[4][5]

Mechanism of Action

The primary difference in the antiplatelet activity of these two compounds lies in their interaction with the COX-1 enzyme, which is critical for the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.[3][6]

  • Acetylsalicylic Acid (Aspirin): Aspirin acts as an acetylating agent.[2] It covalently and irreversibly acetylates a serine residue (Ser-529) in the active site of the platelet's COX-1 enzyme.[7] This permanent inactivation prevents the conversion of arachidonic acid to prostaglandin H2, the precursor for TXA2.[1][3] Because platelets lack a nucleus, they cannot synthesize new enzymes, so the inhibitory effect of a single aspirin dose persists for the entire lifespan of the affected platelet, typically 7 to 10 days.[1][3]

  • This compound: this compound is hydrolyzed to salicylic acid in the body. Unlike acetylsalicylic acid, salicylic acid lacks the acetyl group responsible for irreversible enzyme inactivation.[6] Salicylic acid is a weak, reversible inhibitor of COX-1.[6] While studies confirm that topical this compound inhibits platelet aggregation, its mechanism is likely due to the reversible anti-inflammatory action of its salicylate metabolite rather than the potent, irreversible antiplatelet effect seen with aspirin.[4][5][6]

The distinct mechanisms of action are visualized in the signaling pathway diagram below.

G cluster_membrane Platelet Membrane Phospholipids cluster_inhibitors Inhibitors AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXS Thromboxane Synthase PGH2->TXS TXA2 Thromboxane A2 (TXA2) TXS->TXA2 Activation Platelet Activation & Aggregation TXA2->Activation ASA Acetylsalicylic Acid ASA->COX1 Irreversible Acetylation (Inhibition) MS This compound (via Salicylic Acid) MS->COX1 Reversible Inhibition

Caption: Platelet activation pathway and points of inhibition.

Quantitative Data Comparison

A randomized, prospective, blinded, crossover study in healthy volunteers provides a direct comparison of the in vivo effects of oral acetylsalicylic acid versus topical this compound on platelet aggregation.[4][5] The key findings are summarized below.

ParameterAcetylsalicylic Acid (162 mg, oral)This compound (5g of 30% cream, topical)p-value (Drug vs. Baseline)
Baseline Platelet Aggregation (Median AUC) 183197N/A
6-Hour Platelet Aggregation (Median AUC) 85112p = 0.008
Change in Aggregation Significant Inhibition Significant Inhibition p = 0.011
Thromboxane B2 Levels (Urinary) No significant change from baselineNo significant change from baselineN/A

AUC = Area Under the Curve, a measure of platelet aggregation. Data sourced from Tanen et al., 2008.[4][5]

While both compounds demonstrated a statistically significant reduction in platelet aggregation 6 hours after administration, it is noteworthy that the study did not detect a corresponding significant decrease in urinary thromboxane B2 metabolites for either group.[4][5] This finding for acetylsalicylic acid is unexpected given its primary mechanism of action.

Further in vitro studies have established the inhibitory concentrations (IC50) for acetylsalicylic acid on COX enzymes.

CompoundCOX-1 IC50COX-2 IC50Selectivity
Acetylsalicylic Acid 3.57 µM29.3 µM~8x more selective for COX-1

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiplatelet effects of these compounds.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

  • Blood Collection: Draw whole blood from consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.[9] Use a 21-gauge or larger needle to prevent premature platelet activation.[9][10]

  • PRP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. The supernatant is the platelet-rich plasma (PRP).[11]

  • PPP Preparation: Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used to set the 100% transmission baseline.[12]

  • Assay Procedure:

    • Place an aliquot of PRP into a cuvette with a stir bar in a platelet aggregometer at 37°C.[11]

    • Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.

    • Add the test compound (this compound or acetylsalicylic acid) or vehicle control and incubate for a specified time.

    • Initiate aggregation by adding an agonist such as arachidonic acid, ADP, or collagen.[12][13]

    • Record the change in light transmittance over time. The extent of aggregation is often quantified as the area under the curve (AUC).[4]

G start Start: Collect Whole Blood (3.2% Sodium Citrate) low_centrifuge Low-Speed Centrifugation (e.g., 200 x g, 15 min) start->low_centrifuge separate_prp Separate Platelet-Rich Plasma (PRP) low_centrifuge->separate_prp high_centrifuge High-Speed Centrifugation of Remaining Blood (e.g., 2000 x g, 10 min) low_centrifuge->high_centrifuge calibrate Calibrate Aggregometer: PRP = 0% Aggregation PPP = 100% Aggregation separate_prp->calibrate separate_ppp Separate Platelet-Poor Plasma (PPP) high_centrifuge->separate_ppp separate_ppp->calibrate run_assay Run Assay: 1. Add PRP to Cuvette (37°C) 2. Add Inhibitor/Vehicle 3. Add Agonist 4. Record Light Transmittance calibrate->run_assay end End: Analyze Data (e.g., Calculate AUC) run_assay->end

Caption: Workflow for Light Transmission Aggregometry.
Cyclooxygenase-1 (COX-1) Inhibition Assay

This in vitro assay measures a compound's ability to inhibit the enzymatic activity of purified COX-1.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of purified human recombinant COX-1 enzyme, a heme cofactor solution, and an arachidonic acid substrate solution.[14][15]

  • Reaction Setup:

    • In reaction tubes, combine the reaction buffer, heme, and COX-1 enzyme.[16]

    • For inhibitor wells, add various concentrations of the test compound (e.g., acetylsalicylic acid). For control wells, add the vehicle (e.g., DMSO).[17]

    • Pre-incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[14]

  • Enzymatic Reaction: Initiate the reaction by adding the arachidonic acid substrate to all tubes. Incubate for a precise duration (e.g., 2 minutes) at 37°C.[14]

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) or a solution of stannous chloride.[14][15]

  • Quantification: The product of the COX-1 reaction, Prostaglandin H2, is unstable. Its downstream, more stable products like Prostaglandin E2 (PGE2) or Prostaglandin F2α (PGF2α) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[14][15] The level of product is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition).[15]

G start Start: Prepare Reagents (Buffer, COX-1, Heme, Substrate) setup Set up Reaction Tubes: Buffer + Heme + COX-1 Enzyme start->setup add_inhibitor Add Test Inhibitor (e.g., Aspirin) or Vehicle Control setup->add_inhibitor pre_incubate Pre-incubate at 37°C (e.g., 10 minutes) add_inhibitor->pre_incubate initiate Initiate Reaction: Add Arachidonic Acid Substrate pre_incubate->initiate incubate Incubate at 37°C (e.g., 2 minutes) initiate->incubate terminate Terminate Reaction (e.g., Add HCl) incubate->terminate quantify Quantify Prostaglandin Product via ELISA terminate->quantify end End: Calculate % Inhibition and IC50 Value quantify->end

Caption: General workflow for an in vitro COX-1 Inhibition Assay.
Thromboxane B2 (TXB2) Assay

This immunoassay quantifies the level of TXB2, the stable, inactive metabolite of the highly unstable TXA2, in biological samples (e.g., serum, plasma, urine).

  • Sample Collection: Collect blood or urine as per the study design. For serum TXB2, blood is allowed to clot, which triggers platelet activation and TXA2 production.[18] For plasma, blood is collected in anticoagulant tubes.[19]

  • Sample Processing: Centrifuge blood samples to separate serum or plasma. Store samples at -80°C until analysis.[20]

  • Assay Procedure (Competitive ELISA):

    • A microplate pre-coated with TXB2-specific antibodies is used.[21]

    • Add standards (known concentrations of TXB2) and samples to the wells.

    • Add a fixed amount of enzyme-conjugated TXB2 (e.g., HRP-TXB2), which will compete with the TXB2 in the sample for binding to the antibody.

    • Incubate the plate. After incubation, wash the plate to remove unbound reagents.

    • Add a substrate solution (e.g., TMB). The enzyme converts the substrate to a colored product.[21]

    • Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm). The color intensity is inversely proportional to the amount of TXB2 in the sample.[21]

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to determine the concentration of TXB2 in the unknown samples.

Conclusion

Both oral acetylsalicylic acid and topical this compound demonstrate a significant capacity to inhibit platelet aggregation in vivo.[4][5] However, their underlying mechanisms are fundamentally different. Acetylsalicylic acid provides potent, long-lasting antiplatelet effects through the irreversible acetylation of COX-1.[3][7] this compound, acting via its metabolite salicylic acid, is a weak, reversible inhibitor of COX-1 and its antiplatelet effect is less pronounced and likely transient compared to that of aspirin.[6]

The finding that topical this compound can systemically inhibit platelet function is significant, particularly for potential applications where oral administration of aspirin is not feasible.[4] However, its weaker, reversible mechanism and the lack of clarity regarding its effect on thromboxane synthesis in clinical studies suggest it is not a direct substitute for acetylsalicylic acid in high-risk cardiovascular settings. Further research is required to fully elucidate the clinical relevance of this compound's antiplatelet effects and to establish a clear dose-response relationship.

References

A Comparative Guide to Mobile Signals in Plant Immunity: Validating the Role of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Systemic Acquired Resistance (SAR) is a crucial defense mechanism in plants, providing broad-spectrum and long-lasting immunity to secondary infections throughout the plant. The establishment of SAR relies on the production of mobile signals in the initially infected tissues, which then travel to distal, uninfected parts of the plant to prime their defenses. For decades, the identity of these mobile signals has been a subject of intense research. Methyl salicylate (MeSA), the volatile ester of the key defense hormone salicylic acid (SA), has been identified as a critical mobile signal in SAR, particularly in tobacco. However, a growing body of evidence suggests that other molecules also play significant roles, either independently or in concert with MeSA, creating a complex signaling network.

This guide provides an objective comparison of MeSA with other proposed mobile signals in plant immunity, supported by experimental data. We delve into the signaling pathways, comparative performance, and the detailed experimental protocols used to validate the roles of these molecules.

Comparison of Mobile Signals in Systemic Acquired Resistance

The following table summarizes the key characteristics and quantitative data for MeSA and its principal alternatives in inducing SAR. It is important to note that the concentrations and efficacy of these signals can vary depending on the plant species, the nature of the pathogen, and environmental conditions.

Signal MoleculeBiosynthesis PrecursorKey Biosynthetic Enzyme(s)Perception/Metabolism Enzyme(s)Phloem Concentration (Pathogen-Infected)Efficacy in Inducing SARKey References
This compound (MeSA) Salicylic Acid (SA)SA Methyltransferase (SAMT)SA-Binding Protein 2 (SABP2) - a MeSA esterase~0.1 - 2.5 µg/g FW in tobacco petiole exudatesInduces SAR in tobacco and other species; its role in Arabidopsis is debated and may be light-dependent.[1][2][1][3]
Glycerol-3-Phosphate (G3P) Dihydroxyacetone phosphate / GlycerolG3P dehydrogenase (G3Pdh) / Glycerol Kinase (GK)Unknown; requires DIR1 for translocationLevels increase ~2-4 fold in petiole exudates of Arabidopsis upon infection.A critical mobile inducer of SAR in Arabidopsis; exogenous application rescues SAR in deficient mutants.[4][5][6][7][4][6][7]
Azelaic Acid (AzA) Unsaturated fatty acids (e.g., oleic acid)Lipoxygenases (LOX) and subsequent oxidative cleavageAZI1 (Azelaic Acid Induced 1) is involved in signalingAccumulates in the vascular sap of Arabidopsis upon infection.Primes plants for enhanced SA accumulation and resistance; induces local and systemic resistance.[3][8][9][10][11][12][8][9]
N-hydroxy-pipecolic acid (NHP) Pipecolic Acid (Pip)Flavin-dependent monooxygenase 1 (FMO1)Unknown; signaling requires NPR1Accumulates in local and distal leaves upon infection; detected in petiole exudates.A potent inducer of SAR in Arabidopsis and other plant species; sufficient to trigger systemic immunity.[2][7][8][9][13][14][15][16][17][18][19][20][21][13][14][15][16][18][19][21]

Signaling Pathways of Mobile Signals in SAR

The signaling pathways for MeSA and its alternatives are distinct yet interconnected, often converging on the accumulation of salicylic acid in systemic tissues.

This compound (MeSA) Signaling Pathway

The MeSA signaling cascade involves its synthesis in the infected leaf, transport via the phloem, and conversion back to SA in the systemic leaves to activate defense responses.

MeSA_Signaling cluster_phloem Phloem Transport Pathogen Pathogen Infection SA Salicylic Acid (SA) Pathogen->SA SAMT SA Methyltransferase (SAMT) SA->SAMT Substrate MeSA_local This compound (MeSA) SAMT->MeSA_local Product Transport Long-distance transport MeSA_local->Transport MeSA_systemic This compound (MeSA) Transport->MeSA_systemic SABP2 SABP2 (MeSA Esterase) MeSA_systemic->SABP2 Substrate SA_systemic Salicylic Acid (SA) SABP2->SA_systemic Product SAR Systemic Acquired Resistance (SAR) SA_systemic->SAR

MeSA Signaling Pathway for SAR
Alternative Mobile Signal Pathways

G3P, AzA, and NHP utilize distinct biosynthetic pathways and are thought to signal in parallel or in conjunction with the SA pathway to establish SAR.

Alternative_Signals cluster_biosynthesis Biosynthesis in Infected Tissue cluster_transport Phloem Transport to Systemic Tissue cluster_signaling Signaling in Systemic Tissue Pathogen Pathogen Infection G3P_pre DHAP/ Glycerol Pathogen->G3P_pre AzA_pre Unsaturated Fatty Acids Pathogen->AzA_pre NHP_pre Pipecolic Acid Pathogen->NHP_pre G3P Glycerol-3-Phosphate (G3P) G3P_pre->G3P AzA Azelaic Acid (AzA) AzA_pre->AzA NHP N-hydroxy-pipecolic acid (NHP) NHP_pre->NHP Transport Long-distance transport G3P->Transport AzA->Transport NHP->Transport G3P_sys G3P Transport->G3P_sys AzA_sys AzA Transport->AzA_sys NHP_sys NHP Transport->NHP_sys SA_accumulation Salicylic Acid Accumulation G3P_sys->SA_accumulation AzA_sys->SA_accumulation primes NHP_sys->SA_accumulation SAR Systemic Acquired Resistance (SAR) SA_accumulation->SAR

Alternative Mobile Signal Pathways

Experimental Protocols

Validating the role of a mobile signal in plant immunity requires a combination of genetic, biochemical, and physiological experiments. Below are detailed methodologies for key experiments.

Grafting Experiments to Identify the Tissue of Signal Production and Perception

Grafting allows for the creation of chimeric plants with genetically different rootstocks and scions, enabling researchers to determine where a signal is produced and where it is perceived.

Protocol for Wedge Grafting in Tobacco (for SAR assays):

  • Plant Growth: Grow tobacco plants (e.g., Nicotiana tabacum) for 6-8 weeks until they have a sturdy stem.

  • Scion Preparation: Select a healthy plant to serve as the scion. Make a clean, horizontal cut on the stem approximately 10-15 cm below the apical meristem. Remove the lower leaves from the detached shoot, leaving a few young leaves at the top. Make a 2-3 cm long, V-shaped wedge at the base of the scion stem using a sterile razor blade.

  • Rootstock Preparation: On the rootstock plant, remove the top of the shoot at a similar height to where the scion was taken. Make a 2-3 cm vertical incision down the center of the cut stem of the rootstock.

  • Grafting: Carefully insert the wedge-shaped scion into the incision of the rootstock, ensuring maximum contact between the vascular tissues of both parts.

  • Securing the Graft: Wrap the graft junction firmly with Parafilm to hold the scion and rootstock together and to prevent desiccation.

  • Acclimatization: Place a clear plastic bag over the grafted plant for 7-10 days to maintain high humidity and facilitate the healing of the graft union. Keep the plants in a growth chamber with controlled light and temperature.

  • SAR Induction and Assessment: After the graft has successfully healed (typically 2-3 weeks), induce SAR by inoculating a lower leaf of the rootstock with a pathogen (e.g., Tobacco Mosaic Virus, TMV). After a specified period (e.g., 7 days), challenge an upper leaf of the scion with the same or a different pathogen. Assess SAR by measuring lesion size or pathogen growth in the systemic leaves.[22][23][24][25]

Grafting_Workflow start Start prep_scion Prepare Scion (V-shaped wedge) start->prep_scion prep_rootstock Prepare Rootstock (vertical incision) start->prep_rootstock graft Insert Scion into Rootstock prep_scion->graft prep_rootstock->graft secure Secure with Parafilm graft->secure acclimate Acclimatize (high humidity) secure->acclimate induce Induce SAR on Rootstock (pathogen inoculation) acclimate->induce challenge Challenge Scion (pathogen inoculation) induce->challenge assess Assess SAR (lesion size/pathogen titer) challenge->assess end End assess->end

Grafting Experiment Workflow
Collection of Phloem Exudates for Mobile Signal Analysis

The EDTA-facilitated method is commonly used to collect phloem exudates for the analysis of mobile signals.

Protocol for EDTA-Facilitated Phloem Exudate Collection:

  • Plant Material: Use well-watered, healthy plants (e.g., Arabidopsis, tobacco) grown under controlled conditions.

  • Excision: Excise a mature leaf with its petiole using a sharp, sterile razor blade.

  • EDTA Incubation: Immediately place the cut end of the petiole into a microcentrifuge tube containing a solution of 5 mM EDTA (pH 7.5). EDTA chelates calcium ions, preventing the closure of sieve plates and allowing for continuous phloem exudation. Incubate for 1-2 hours in a humid environment.

  • Washing: After incubation, briefly rinse the cut end of the petiole with deionized water to remove any residual EDTA.

  • Exudate Collection: Transfer the petiole to a new microcentrifuge tube containing a small volume of deionized water or a suitable buffer. Collect the exudate for a defined period (e.g., 4-8 hours) in a humid chamber to prevent transpiration from interfering with exudation.

  • Sample Processing: After collection, freeze the exudate samples immediately in liquid nitrogen and store them at -80°C until analysis.[5][6][14][16][24][26]

Quantification of Mobile Signals by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like MeSA and other derivatized mobile signals.

General Protocol for Plant Hormone Analysis by GC-MS:

  • Sample Preparation: Homogenize frozen plant tissue (e.g., phloem exudate, leaf tissue) in a suitable extraction solvent (e.g., 80% methanol) containing internal standards (deuterated analogs of the target compounds).

  • Extraction: Centrifuge the homogenate and collect the supernatant. The extraction can be repeated to increase yield.

  • Purification (Optional): Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Derivatization: Evaporate the solvent and derivatize the dried extract to increase the volatility of the target analytes. For example, MeSA can be analyzed directly, while other acidic hormones like SA are often methylated using diazomethane or silylated. Methyl chloroformate derivatization is another common method for a broader range of phytohormones.[8][15][19]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The compounds are separated on a capillary column based on their boiling points and polarity and then detected by the mass spectrometer.

  • Quantification: Identify the target compounds based on their retention times and mass spectra. Quantify the compounds by comparing their peak areas to those of the internal standards.[8][19][22]

In Vitro Enzyme Activity Assays

Characterizing the enzymes involved in the biosynthesis and perception of mobile signals is crucial for understanding their regulation.

Protocol for SABP2 (MeSA Esterase) Activity Assay:

  • Enzyme Preparation: Purify recombinant SABP2 protein expressed in a suitable system (e.g., E. coli).

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., 100 mM potassium phosphate, pH 7.5), the substrate this compound (MeSA), and the purified SABP2 enzyme.

  • Incubation: Incubate the reaction at a specific temperature (e.g., 25°C) for a defined period.

  • Reaction Termination: Stop the reaction by heat inactivation or by adding a quenching solution.

  • Product Quantification: Quantify the product, salicylic acid (SA). This can be done using various methods, including a coupled enzymatic assay where the SA produced is converted to a detectable product (e.g., radiolabeled MeSA using SAMT and radiolabeled SAM), or by direct measurement using HPLC or LC-MS.[4]

Protocol for SAMT (SA Methyltransferase) Activity Assay:

  • Enzyme Preparation: Purify recombinant SAMT protein.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer, the substrates salicylic acid (SA) and S-adenosyl-L-methionine (SAM, often radiolabeled, e.g., [¹⁴C]-SAM), and the purified SAMT enzyme.

  • Incubation: Incubate the reaction at a specific temperature for a defined period.

  • Reaction Termination: Stop the reaction.

  • Product Quantification: Quantify the product, this compound (MeSA). If a radiolabeled SAM was used, the radiolabeled MeSA can be extracted with an organic solvent (e.g., ethyl acetate) and quantified by scintillation counting.[4][6][13]

Conclusion

While this compound has been firmly established as a mobile signal for systemic acquired resistance in certain plant species, it is now clear that it is part of a more intricate network of signaling molecules. Glycerol-3-phosphate, azelaic acid, and N-hydroxy-pipecolic acid have all emerged as important players in the long-distance communication that underpins plant immunity. The relative importance of each signal likely varies depending on the plant-pathogen interaction and environmental context. For researchers and professionals in drug development, understanding this signaling network's complexity is paramount for developing novel strategies to enhance plant resilience and crop protection. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of these and other potential mobile signals in plant immunity.

References

A Comparative Guide to In Vitro and In Vivo Studies of Methyl Salicylate Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro and in vivo methodologies for studying the percutaneous absorption of methyl salicylate. By presenting supporting experimental data, detailed protocols, and visual representations of key processes, this document aims to equip researchers with the necessary information to design and interpret studies on the dermal absorption of this widely used topical analgesic.

Executive Summary

The study of this compound absorption through the skin is crucial for understanding its therapeutic efficacy and potential systemic toxicity. Both in vitro and in vivo models are employed to evaluate its permeation, with each offering distinct advantages and limitations. In vitro studies, typically utilizing Franz diffusion cells with human or animal skin membranes, provide a controlled environment to assess permeability and metabolism.[1] In contrast, in vivo studies, such as those employing cutaneous microdialysis in human volunteers, offer insights into the dynamic physiological processes that influence absorption and metabolism in a living system.[2][3]

A key finding from comparative studies is the significant difference in the metabolic conversion of this compound to its active metabolite, salicylic acid. In vivo, the esterase activity in viable skin is high, leading to the detection of predominantly salicylic acid in the dermal and subcutaneous tissues.[2] Conversely, in vitro studies using frozen skin may show lower metabolic activity, with a greater proportion of the parent this compound penetrating the skin.[2] This highlights the importance of selecting the appropriate model to address specific research questions regarding parent drug penetration versus metabolite formation and distribution.

Quantitative Data Comparison

The following tables summarize key quantitative data from representative in vitro and in vivo studies on this compound absorption.

Table 1: In Vitro Permeability Data for this compound and Salicylate

FormulationSkin ModelPermeability as Flux (μg/cm²/h)Total Penetration in 24h (%)Reference
This compoundFull-Thickness Human Skin1.8 ± 0.4 (as MeSA + Salicylate)Not Reported[2]
This compoundHuman Epidermal Membranes5.2 ± 1.2 (as MeSA + Salicylate)Not Reported[2]
2 mM this compoundDermatomed Human SkinNot Reported32% (into receptor solution)[4]
20 mM this compoundDermatomed Human SkinNot Reported17% (into receptor solution)[4]
200 mM this compoundDermatomed Human SkinNot Reported11% (into receptor solution)[4]

Data are presented as mean ± standard error of the mean where available.

Table 2: In Vivo Absorption and Plasma Concentration Data for this compound

Study TypeFormulation/DoseCmax (ng/mL)Tmax (hours)Tissue DistributionReference
Human MicrodialysisCommercial this compound Formulation~30-fold higher in tissue than plasmaNot ReportedSalicylate detected in dermis and subcutaneous tissue[2]
Human Patch Application4 Patches (8 hours)16.8 ± 6.8 (as this compound)Not ReportedSystemic circulation[5]
Human Patch Application8 Patches (8 hours)29.5 ± 10.5 (as this compound)Not ReportedSystemic circulation[5]
Rat StudyCommercial this compound FormulationNot ReportedNot ReportedSalicylate detected in plasma and tissues underlying application site[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. Data are presented as mean ± standard deviation where available.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol provides a generalized methodology for assessing the percutaneous absorption of this compound in vitro.

  • Membrane Preparation:

    • Excised human or animal skin is used. Common preparations include full-thickness skin, dermatomed skin (epidermis and a portion of the dermis), or isolated epidermal membranes.[7] For studies focusing on metabolism, the viability of skin enzymes is a critical consideration.[2]

  • Franz Diffusion Cell Assembly:

    • The prepared skin membrane is mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor compartment.[1][8]

  • Receptor Fluid:

    • The receptor chamber is filled with a physiologically relevant buffer solution (e.g., phosphate-buffered saline) maintained at 32°C ± 1°C to mimic skin surface temperature.[8] The solubility of this compound in the receptor fluid must be sufficient to maintain sink conditions.[2]

  • Dosing:

    • A defined amount of the this compound formulation is applied to the surface of the skin in the donor chamber.[8]

  • Sampling:

    • At predetermined time intervals, samples are withdrawn from the receptor fluid for analysis. The volume withdrawn is replaced with fresh, pre-warmed receptor fluid.[1]

  • Analysis:

    • The concentration of this compound and its metabolite, salicylic acid, in the collected samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).[9][10]

  • Data Analysis:

    • The cumulative amount of permeated substance per unit area is plotted against time. The steady-state flux is determined from the linear portion of this plot.[2]

In Vivo Cutaneous Microdialysis Study

This protocol outlines a typical procedure for measuring the dermal and subcutaneous concentrations of this compound and its metabolites in vivo.

  • Probe Insertion:

    • A microdialysis probe, which consists of a semi-permeable membrane, is inserted into the dermis or subcutaneous tissue of the study subject (e.g., human volunteer or animal model).[3][11]

  • Perfusion:

    • The probe is perfused with a sterile physiological solution (perfusate) at a low, constant flow rate.[12]

  • Topical Application:

    • The this compound formulation is applied to the skin surface directly above the implanted microdialysis probe.[3]

  • Dialysate Collection:

    • As the perfusate flows through the probe, substances from the surrounding tissue fluid, such as this compound and salicylic acid, diffuse across the semi-permeable membrane into the perfusate.[11] The resulting solution (dialysate) is collected at specific time points.[13]

  • Blood Sampling:

    • Concurrent blood samples are often collected to determine the plasma concentrations of the analytes for comparison with tissue levels.[2]

  • Analysis:

    • The concentrations of this compound and salicylic acid in the dialysate and plasma samples are measured using a sensitive analytical technique like HPLC.[13]

  • Data Analysis:

    • The tissue concentration of the analytes is calculated from the dialysate concentration, taking into account the in vivo recovery of the probe. The resulting data provide a time-course of drug and metabolite levels in the target tissue.[2]

Visualizations

InVitro_Workflow cluster_prep Membrane Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Excise Human/Animal Skin prep2 Prepare Full-Thickness, Dermatomed, or Epidermal Membrane prep1->prep2 exp1 Mount Skin in Franz Cell prep2->exp1 exp2 Add Receptor Fluid exp1->exp2 exp3 Apply this compound Formulation exp2->exp3 exp4 Collect Samples from Receptor Fluid exp3->exp4 ana1 Quantify MeSA & SA (HPLC) exp4->ana1 ana2 Calculate Permeation Parameters ana1->ana2

In Vitro Skin Permeation Experimental Workflow.

InVivo_Workflow cluster_subject Subject Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis sub1 Insert Microdialysis Probe into Dermis sub2 Perfuse Probe with Physiological Solution sub1->sub2 dos1 Apply this compound Topically sub2->dos1 dos2 Collect Dialysate dos1->dos2 dos3 Collect Blood Samples dos1->dos3 ana1 Quantify MeSA & SA in Dialysate & Plasma dos2->ana1 dos3->ana1 ana2 Determine Tissue & Plasma Concentrations ana1->ana2

In Vivo Microdialysis Experimental Workflow.

Metabolic_Pathway MeSA This compound Metabolism Skin Esterases (Hydrolysis) MeSA->Metabolism SA Salicylic Acid Methanol Methanol Metabolism->SA Metabolism->Methanol

Metabolic Pathway of this compound in the Skin.

Discussion and Conclusion

The choice between in vitro and in vivo models for studying this compound absorption depends on the specific objectives of the research. In vitro studies are invaluable for screening formulations and for mechanistic investigations into the permeation process under controlled conditions.[1] They allow for the determination of key parameters such as permeability coefficients and can provide insights into the role of different skin layers in absorption and metabolism.[2][9] However, the metabolic activity of the skin in in vitro setups, particularly when using non-viable tissue, may not fully reflect the in vivo situation.[2]

In vivo studies, while more complex and resource-intensive, provide a more physiologically relevant assessment of dermal absorption.[2] Techniques like cutaneous microdialysis offer the unique advantage of measuring drug and metabolite concentrations directly in the target tissue over time, providing a more accurate picture of local bioavailability.[3] The finding that this compound is extensively hydrolyzed to salicylic acid in viable skin underscores the importance of in vivo models for predicting the therapeutic activity and systemic exposure of topically applied salicylates.[2][14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Salicylate
Reactant of Route 2
Methyl Salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.